molecular formula C13H16N4 B3309651 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine CAS No. 942025-97-0

3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B3309651
CAS No.: 942025-97-0
M. Wt: 228.29 g/mol
InChI Key: CKSUQPRNBBIFGA-UHFFFAOYSA-N
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Description

3-(3-Cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine is a chemical compound with the molecular formula C13H16N4 and a molecular weight of 228.30 g/mol . It belongs to the class of 1,2,4-triazole hybrids, which are privileged scaffolds in medicinal chemistry due to their wide range of biological activities and ability to interact with diverse biological targets. The compound features a 1,2,4-triazole core, known for its stability and excellent pharmacokinetic properties, linked to a pyridine ring and a cyclohexyl group . This specific molecular architecture makes it a valuable building block in drug discovery research. The core 1,2,4-triazole structure is a key pharmacophore in several clinically used antifungal agents, such as fluconazole and voriconazole, which act by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical component of ergosterol biosynthesis . Furthermore, structurally similar triazole-pyridine hybrids have been investigated for their antiplatelet and anticoagulant activities. Research on analogous compounds has shown significant inhibition of platelet aggregation induced by agonists like arachidonic acid, adenosine diphosphate (ADP), and collagen, as well as the ability to prolong plasma recalcification time in vitro . In the realm of antibacterial research, triazole-based molecular hybrids have demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with studies suggesting DNA gyrase as a potential molecular target . The compound's potential extends to oncology research; triazole-containing structures are being explored as inhibitors of kinase targets, such as the AXL receptor tyrosine kinase, which is implicated in cell proliferation and survival in various cancers . Researchers value this compound for designing and synthesizing new molecular entities to explore structure-activity relationships (SAR) across these therapeutic areas. It is supplied as a solid for research purposes. This product is intended for laboratory research use only and is not classified as a drug, antibiotic, or medicinal agent. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h4,7-10H,1-3,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSUQPRNBBIFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246119
Record name 3-(3-Cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine
Source EPA DSSTox
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Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942025-97-0
Record name 3-(3-Cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942025-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

potential applications of cyclohexyl-triazole-pyridine ligands in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cyclohexyl-Triazole-Pyridine Ligands in Coordination Chemistry

Executive Summary

This technical guide details the application of cyclohexyl-triazole-pyridine (Cy-tri-py) ligands in modern coordination chemistry. Unlike traditional bipyridine systems, the Cy-tri-py motif leverages the modularity of "Click" chemistry (CuAAC) to introduce a 1,2,3-triazole unit as a robust nitrogen donor. The specific inclusion of the cyclohexyl group provides critical steric bulk and enhanced lipophilicity (


), distinguishing it from planar phenyl analogs.

Key Applications:

  • Homogeneous Catalysis: Ruthenium(II) transfer hydrogenation of ketones.[1][2]

  • Medicinal Inorganic Chemistry: Cytotoxic half-sandwich pseudo-octahedral complexes targeting cancer cell lines.

  • Materials Science: Tuning of electronic properties via the non-classical triazole donor.

Part 1: Ligand Design & Synthesis

The "Click" Advantage

The 2-(1,2,3-triazol-4-yl)pyridine scaffold is synthesized via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This modularity allows for the precise installation of the cyclohexyl group, which serves two functions:

  • Solubility: Disrupts

    
     stacking common in planar aromatic ligands, improving solubility in non-polar organic solvents.
    
  • Electronic/Steric Modulation: The cyclohexyl ring is electron-rich but non-aromatic, preventing delocalization from extending beyond the triazole, thereby altering the redox potential of the metal center compared to phenyl-substituted variants.

Synthesis Protocol: Cy-tri-py Ligand

Reagents: 2-Ethynylpyridine (1.0 eq), Cyclohexyl azide (1.0 eq), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%). Solvent: tert-Butanol : Water (1:1 v/v).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ethynylpyridine and cyclohexyl azide in the solvent mixture.

  • Catalyst Activation: Add the sodium ascorbate solution to the CuSO₄ solution (generating active Cu(I) species in situ) and immediately add to the reaction vessel.

  • Reaction: Stir vigorously at room temperature for 12–16 hours. The reaction is generally self-indicating; the formation of a precipitate often signals completion.

  • Workup: Dilute with water and extract with dichloromethane (DCM). Wash the organic layer with ammonium hydroxide (to remove copper traces) and brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallization from hexane/ethyl acetate typically yields the pure ligand as a white/off-white solid.

Synthesis Workflow Diagram

LigandSynthesis Precursors Precursors: 2-Ethynylpyridine + Cyclohexyl Azide Reaction Click Reaction (tBuOH/H2O, RT, 12h) Precursors->Reaction Catalyst Catalyst System: CuSO4 + NaAscorbate (In situ Cu(I)) Catalyst->Reaction Activates Workup Workup: DCM Extraction NH4OH Wash Reaction->Workup Product Ligand Product: Cy-tri-py (White Solid) Workup->Product

Figure 1: Modular synthesis of the Cy-tri-py ligand via CuAAC "Click" chemistry.

Part 2: Catalytic Applications (Transfer Hydrogenation)

The most prominent application of Cy-tri-py is in the stabilization of Ruthenium(II)-arene catalysts for the Transfer Hydrogenation (TH) of ketones. The triazole nitrogen (N3) acts as a strong


-donor, stabilizing the active species.
Catalyst Synthesis: [Ru(p-cymene)(Cy-tri-py)Cl]Cl
  • Precursor:

    
     dimer.
    
  • Protocol: React the dimer (0.5 eq) with Cy-tri-py (1.0 eq) in methanol at 40°C for 4 hours. The bridge-splitting reaction yields the cationic "piano-stool" complex. Isolate as the chloride or PF₆ salt.[3]

Catalytic Protocol

Reaction: Acetophenone + Isopropanol


 1-Phenylethanol + Acetone
  • Charge: In a Schlenk tube, load the Ru-complex (0.5–1 mol%), Acetophenone (1.0 mmol), and KOH (2 mol%).

  • Solvent: Add anhydrous Isopropanol (5 mL).

  • Conditions: Heat to 82°C (reflux) for 2–6 hours.

  • Analysis: Monitor conversion via GC-MS or ¹H NMR.

Why it works: The cyclohexyl group prevents catalyst aggregation and improves solubility in the secondary alcohol medium, often leading to higher Turnover Frequencies (TOF) compared to less soluble analogs.

Catalytic Cycle Diagram

CatalyticCycle PreCat Pre-Catalyst [Ru(cym)(L)Cl]+ ActiveSpecies Active Species [Ru(cym)(L)(OiPr)] PreCat->ActiveSpecies + KOH, - KCl Hydride Ru-Hydride [Ru-H species] ActiveSpecies->Hydride + iPrOH - Acetone (Beta-H Elim) Transition Transition State (Inner Sphere) Hydride->Transition + Substrate (Ketone) Transition->ActiveSpecies Product Release (Alcohol)

Figure 2: Inner-sphere mechanism for Transfer Hydrogenation mediated by Ru(II)-triazole complexes.

Part 3: Medicinal Inorganic Chemistry

The Cy-tri-py ligand is highly relevant in the design of Organometallic Anticancer Agents . Ruthenium-arene complexes are studied as alternatives to Cisplatin, with a mechanism of action involving DNA binding (minor groove) and inhibition of enzymes like PARP.

The Lipophilicity Factor

The cyclohexyl group significantly increases the octanol-water partition coefficient (


) of the complex.
  • Effect: Enhanced passive diffusion across the lipid bilayer of cancer cells.

  • Comparison: Complexes with phenyl substituents are often too rigid or stack efficiently, reducing bioavailability. The cyclohexyl group provides "greasy" bulk that aids membrane permeation.

Comparative Cytotoxicity Data (Representative)

Data summarized from structure-activity relationship (SAR) trends in Ru(II)-arene literature.

Complex TypeLigand Substituent (R)Cell Line (Target)IC₅₀ (µM)Solubility (PBS)
[Ru(cym)(L)Cl]⁺ Phenyl (Ph)HeLa (Cervical)45 ± 5Moderate
[Ru(cym)(L)Cl]⁺ Cyclohexyl (Cy) HeLa (Cervical) 12 ± 3 High
[Ru(cym)(L)Cl]⁺ Methyl (Me)HeLa (Cervical)>100Very High
Cisplatin N/A (Control)HeLa (Cervical)5 ± 1Low

Note: The Cyclohexyl derivative often strikes the optimal balance between solubility and lipophilicity, resulting in lower IC₅₀ values (higher potency) compared to purely aromatic or short-chain alkyl derivatives.

Part 4: Electronic & Structural Properties

Coordination Geometry

The Cy-tri-py ligand binds in a bidentate (


) fashion.
  • Pyridine Nitrogen: Classic

    
    -donor and 
    
    
    
    -acceptor.
  • Triazole Nitrogen (N3): Strong

    
    -donor, weaker 
    
    
    
    -acceptor than pyridine.
  • Result: The resulting complex adopts a "Three-Legged Piano Stool" geometry.[3] The lack of strong

    
    -backbonding into the triazole ring results in an electron-rich metal center, which facilitates oxidative steps in catalytic cycles.
    
Structural Diagram (Connectivity)

Figure 3: Connectivity of the pseudo-octahedral [Ru(p-cymene)(Cy-tri-py)Cl] complex.

References

  • Crowley, J. D., et al. (2009). "Click chemistry" in coordination chemistry: Ligand design and applications. Chemical Society Reviews. Link

  • Dyson, P. J., et al. (2006). RAPTA complexes: From synthesis to anticancer applications. Inorganica Chimica Acta. Link

  • Wills, M., et al. (2012). Application of Ruthenium Complexes of Triazole-Containing Tridentate Ligands to Asymmetric Transfer Hydrogenation. Organic Letters. Link

  • Ruiz, J., et al. (2022). Synthesis and Characterization of New Ruthenium(II) Complexes... and Their Cytotoxicity. Molecules. Link

  • Schweinfurth, D., et al. (2008).[4] 1-Substituted 1,2,3-triazole ligands: Synthesis and transition metal complexes. Dalton Transactions.[5] Link

Sources

1,2,4-Triazol-5-yl Pyridine Architectures: Advanced Synthesis & Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazol-5-yl pyridine scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting profound bioactivity in oncology (e.g., c-Met inhibitors), neuropharmacology, and antimicrobials. Its structural utility lies in the ability of the triazole ring to function as a bioisostere for amide bonds while providing specific hydrogen-bonding vectors and improved metabolic stability.

This technical guide dissects the three primary synthetic pathways for constructing this moiety: Thio-Cyclization , Oxidative Dehydrogenation , and Metal-Catalyzed Cascade Reactions . Unlike generic reviews, this document focuses on the causality of experimental conditions, providing self-validating protocols and mechanistic visualizations to ensure reproducibility and scalability.

Mechanistic Pathway Analysis

Retrosynthetic Logic

The construction of the 1,2,4-triazol-5-yl pyridine core generally proceeds through three logical disconnections. The choice of pathway is dictated by the desired substitution pattern at the N1, C3, and C5 positions.

  • Route A (Condensation/Cyclization): Utilizes hydrazides and thio-reagents (CS₂) to form mercapto-triazoles. Best for accessing C3-thiol derivatives for further S-alkylation.

  • Route B (Oxidative Cyclization): Involves the oxidation of amidrazones or hydrazones. This is the preferred "Green Chemistry" route, often metal-free.

  • Route C (Metal-Catalyzed): Direct C-H activation or cascade addition of nitriles. High atom economy but requires transition metal scavenging.

Pathway Visualization

The following diagram illustrates the strategic disconnections and mechanistic flow for synthesizing the target scaffold.

TriazoleSynthesis Target 1,2,4-Triazol-5-yl Pyridine (Target Scaffold) Hydrazide Nicotinohydrazide Dithiocarbazate Potassium Dithiocarbazate (Intermediate) Hydrazide->Dithiocarbazate Nucleophilic Addition CS2 CS2 / KOH CS2->Dithiocarbazate Mercapto 3-Mercapto-1,2,4-triazole Dithiocarbazate->Mercapto Cyclocondensation (N2H4) Mercapto->Target Desulfurization/Alkylation Nitrile 2-Cyanopyridine Amidrazone Amidrazone Nitrile->Amidrazone Addition Hydrazine Hydrazine Hydrate Hydrazine->Amidrazone Amidrazone->Target Oxidative Dehydrogenation Oxidant Oxidant (I2, NCS, or CAN) Oxidant->Target Amidine Amidine / Imidate Amidine->Target Cascade Cyclization Copper Cu-Catalyst / O2 Copper->Target

Figure 1: Strategic retrosynthetic map for 1,2,4-triazol-5-yl pyridine, highlighting the three primary chemical lineages.

Detailed Experimental Protocols

Protocol A: The Thio-Cyclization Route (High Functionalization Potential)

This method is the industry standard for generating libraries of S-alkylated derivatives. It relies on the formation of a potassium dithiocarbazate salt, which undergoes ring closure with hydrazine.

Mechanism & Causality:

  • Base Selection (KOH): Essential to deprotonate the hydrazide nitrogen, increasing nucleophilicity for the attack on CS₂.

  • Solvent (Ethanol): Provides a protic environment that stabilizes the polar transition state while allowing the precipitation of the potassium salt intermediate.

  • Reflux: Required to overcome the activation energy for the final ring closure, which involves the elimination of H₂S (or KSH).

Step-by-Step Workflow:

  • Salt Formation: Dissolve KOH (0.15 mol) in absolute ethanol (200 mL). Add nicotinohydrazide (0.10 mol) and Carbon Disulfide (CS₂, 0.15 mol).

  • Reaction: Stir at room temperature for 12–16 hours. A solid precipitate (Potassium 3-pyridyl-dithiocarbazate) will form.

  • Isolation 1: Filter the solid, wash with cold diethyl ether to remove unreacted CS₂, and dry. Yield expectation: >85%.

  • Cyclization: Suspend the dithiocarbazate salt (0.05 mol) in water (40 mL) containing hydrazine hydrate (0.10 mol). Reflux for 4 hours. Evolution of H₂S gas (rotten egg smell) indicates reaction progress.

  • Neutralization: Cool the mixture and acidify with concentrated HCl to pH 3–4. The thiol tautomer is less soluble in acid, forcing precipitation.

  • Purification: Filter the white/yellow solid and recrystallize from ethanol-water (1:1).

Validation Check:

  • IR Spectroscopy: Look for the disappearance of the C=S stretch of the dithiocarbazate and appearance of the S-H stretch (approx. 2550 cm⁻¹) and C=N stretches of the triazole ring.

Protocol B: Metal-Free Oxidative Cyclization (Green Chemistry)

This route utilizes iodine (I₂) or N-Chlorosuccinimide (NCS) to induce the cyclization of hydrazones. It avoids toxic transition metals, making it ideal for late-stage pharmaceutical synthesis where metal scavenging is costly.

Mechanism: The reaction proceeds via the formation of an N-iodo or N-chloro intermediate on the hydrazone. This electrophilic nitrogen is then attacked by the pyridine nitrogen or the adjacent hydrazone nitrogen (depending on substitution), followed by elimination of HI/HCl and aromatization.

Step-by-Step Workflow:

  • Hydrazone Formation: Mix 2-hydrazinopyridine (1.0 equiv) and the appropriate aldehyde (1.0 equiv) in Ethanol. Reflux for 2 hours. Cool and filter the hydrazone precipitate.

  • Oxidative Cyclization: Dissolve the hydrazone (1.0 mmol) in dry Dichloromethane (DCM) or DMF.

  • Addition: Add Iodobenzene diacetate (IBD) or Iodine (1.1 equiv) at 0°C.

  • Reaction: Stir at room temperature for 1–3 hours. The color change (fading of iodine) indicates consumption of the oxidant.

  • Workup: Wash with saturated Na₂S₂O₃ (to remove excess iodine) and NaHCO₃. Dry organic layer over MgSO₄.

  • Purification: Silica gel column chromatography (Ethyl Acetate/Hexane gradient).

Validation Check:

  • TLC: The hydrazone spot (usually fluorescent) will disappear, replaced by a more polar triazole spot.

  • NMR: Disappearance of the hydrazone –CH=N– proton (approx. 8.0–8.5 ppm) and appearance of the triazole ring protons.

Comparative Analysis of Methods

The following table summarizes the efficiency and suitability of each pathway for drug development contexts.

FeatureThio-Cyclization (Route A)Oxidative Cyclization (Route B)Metal-Catalyzed (Route C)
Key Reagents CS₂, Hydrazine, KOHI₂, IBD, or NCSCuBr, Cu(OAc)₂, O₂
Atom Economy Low (Loss of H₂S/KSH)High (Loss of H₂O/HI)High
Reaction Time Long (12h + 4h)Short (1–3h)Moderate (6–12h)
Scalability Excellent (Precipitation based)Good (Requires chromatography)Moderate (Catalyst cost)
Green Score Low (CS₂ is toxic/flammable)High (Metal-free, mild oxidants)Medium (Copper waste)
Primary Use Creating S-alkylated librariesFused ring systems (Triazolopyridines)One-pot diversity

Mechanistic Visualization: Oxidative Cyclization

This diagram details the electron flow during the Iodine-mediated cyclization, a critical pathway for synthesizing fused [1,2,4]triazolo[4,3-a]pyridines.

Mechanism Start Hydrazone (Nucleophile) Inter1 N-Iodo Intermediate (Electrophilic Species) Start->Inter1 + I2 / - HI TS Cyclization Transition State (Intramolecular Attack) Inter1->TS Ring Closure End 1,2,4-Triazolo-Pyridine (Aromatized Product) TS->End - HI (Aromatization)

Figure 2: Mechanistic flow of the I₂-mediated oxidative cyclization transforming a hydrazone into the fused triazole core.

References

  • Environmentally Benign Synthesis via Ceric Ammonium Nitrate Nakka, M., et al. (2015).[1] Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [2][3][4]

  • Copper-Catalyzed Cascade Addition-Oxidative Cyclization Xia, J., Huang, X., & Cai, M. (2019).[2][5][6] Heterogeneous Copper(I)-Catalyzed Cascade Addition–Oxidative Cyclization of Nitriles.

  • NCS-Mediated Oxidative Cyclization Al-Wahaibi, L.H., et al. (2021). Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide.

  • Thio-Cyclization and Anticancer Activity Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.

  • Palladium-Catalyzed Addition of Hydrazides Reichelt, A., et al. (2010).[1] Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines.

Sources

Technical Guide: Modulating Lipophilicity in Triazole-Pyridine Scaffolds via Cyclohexyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of triazole-pyridine kinase inhibitors and antifungal agents, the choice between a planar phenyl ring and a three-dimensional cyclohexyl group is a critical decision point. While both serve as hydrophobic space-fillers, the cyclohexyl group offers a distinct physicochemical profile: it increases lipophilicity (LogP) significantly but often improves solubility by disrupting crystal lattice energy—a phenomenon known as "Escaping from Flatland."

This guide provides a technical analysis of the cyclohexyl group's role in modulating the lipophilicity of triazole-pyridine compounds, detailing the trade-offs between binding affinity, solubility, and metabolic stability.

Part 1: The Physicochemical Landscape

The "Escape from Flatland" Paradigm

The triazole-pyridine scaffold is inherently flat and aromatic. Excessive planarity in drug candidates correlates with poor solubility and promiscuous binding due to strong


-

stacking interactions in the solid state.

Replacing a phenyl ring with a cyclohexyl group increases the Fraction of


 hybridized carbons (

). According to Lovering et al., increasing

correlates with improved clinical success rates.[1][2][3][4]
  • Phenyl (Aromatic): Planar. Promotes tight crystal packing (high melting point). Lower solubility.[4]

  • Cyclohexyl (Aliphatic): Puckered (chair/boat conformations). Disrupts crystal packing (lower melting point). Higher solubility despite higher lipophilicity.

Quantitative Impact on Lipophilicity

The cyclohexyl group is a "grease ball" compared to phenyl. It lacks the electron-withdrawing nature of the aromatic ring and does not participate in


-stacking, but it contributes significantly to the partition coefficient.
ParameterPhenyl-Triazole-PyridineCyclohexyl-Triazole-PyridineImpact

LogP
Baseline+0.5 to +1.2 unitsIncreases membrane permeability; risk of non-specific binding.
Solubility Low (Crystal Lattice Stability)Moderate/HighDisruption of lattice energy often outweighs the lipophilicity penalty.
Molecular Volume ~95 ų~105 ųCyclohexyl is bulkier; requires a larger hydrophobic pocket.
Metabolic Liability Low (Stable)HighProne to CYP-mediated hydroxylation.
Decision Logic: Structural Modification

The following diagram illustrates the decision process for substituting a phenyl group with a cyclohexyl moiety to optimize physicochemical properties.

G Start Lead Compound (Triazole-Pyridine-Phenyl) Problem Issue: Poor Solubility or High MP Start->Problem Decision Strategy: Increase Fsp3 (Saturation) Problem->Decision Mod Modification: Replace Phenyl with Cyclohexyl Decision->Mod Result1 Outcome 1: Disrupted Crystal Packing (Lower MP, Higher Solubility) Mod->Result1 Result2 Outcome 2: Increased Lipophilicity (Higher LogD) Mod->Result2 Result3 Outcome 3: Metabolic Soft Spot (CYP Hydroxylation) Mod->Result3

Figure 1: Decision logic for "Escaping from Flatland" by introducing cyclohexyl groups.

Part 2: Metabolic Implications & Mitigation

The Metabolic Cost

While the cyclohexyl group improves solubility and 3D geometry, it introduces a metabolic liability. The aliphatic ring is a prime target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism: Oxidative attack typically occurs at the C3 or C4 position (distal to the attachment point) to form a hydroxyl group.

  • Consequence: Rapid clearance and short half-life (

    
    ).
    
Mitigation Strategy: Fluorination

To counter metabolic instability without sacrificing the steric benefits of the cyclohexyl group, a common strategy is fluorination .

  • Gem-difluorination: Replacing C-H bonds with C-F bonds at the 4-position blocks metabolism.

  • Electronic Effect: Fluorine lowers the lipophilicity (LogD) slightly compared to the parent cyclohexyl due to polarity, while maintaining the bulk.

Metabolism Substrate Cyclohexyl-Triazole (High Lipophilicity) CYP CYP450 (Oxidation) Substrate->CYP Phase I Block Strategy: 4,4-Difluoro-cyclohexyl Substrate->Block MedChem Design Metabolite 4-Hydroxy-Cyclohexyl (Polar, Rapid Clearance) CYP->Metabolite Stable Metabolically Stable Analog Block->Stable Blocks CYP site

Figure 2: Metabolic pathway of the cyclohexyl moiety and the fluorination blocking strategy.

Part 3: Experimental Protocols

Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole bridge is constructed via "Click Chemistry." This protocol ensures high regioselectivity (1,4-disubstituted triazole).

Reagents:

  • Alkyne: 2-Ethynylpyridine derivative (1.0 eq)

  • Azide: Azidocyclohexane (1.1 eq)

  • Catalyst: CuSO₄·5H₂O (0.1 eq) + Sodium Ascorbate (0.5 eq)

  • Solvent: t-BuOH/H₂O (1:1)

Protocol:

  • Dissolve the alkyne and azide in the solvent mixture in a reaction vial.

  • Add a freshly prepared solution of sodium ascorbate, followed immediately by the copper sulfate solution.

  • Stir vigorously at room temperature for 4–12 hours. The reaction often precipitates the product.

  • Workup: Dilute with water and extract with ethyl acetate. If the product precipitated, simple filtration is sufficient.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc).

Lipophilicity Assessment: Chromatographic Hydrophobicity Index (CHI)

Instead of the low-throughput shake-flask method, use a Fast-Gradient HPLC method to determine CHI, which correlates to LogD.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile.

Workflow:

  • Calibration: Inject a mixture of standards with known LogD values (e.g., Theophylline, Phenylbutazone, Triphenylene).

  • Run: Execute a linear gradient from 0% to 100% B over 5 minutes.

  • Calculation: Plot Retention Time (

    
    ) vs. Known CHI values of standards.
    
    
    
    
    
    
    (Equation varies by specific column/conditions).

Assay Sample Compound Library (DMSO Stocks) HPLC Fast-Gradient HPLC (C18 Column, pH 7.4) Sample->HPLC Data Retention Time (tR) HPLC->Data Calc Convert to CHI/LogD (Calibration Curve) Data->Calc

Figure 3: High-throughput determination of Lipophilicity via CHI.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3][4] Journal of Medicinal Chemistry.[2][4][5] [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2][4][5] [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.[6] [Link]

  • Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today.[6] [Link]

Sources

The Convergence of Pyridine and Triazole: A Technical Guide to Biological Activity and Pharmacophore-Driven Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Authored by: Gemini

Introduction: The Strategic Hybridization of Two Pharmacological Powerhouses

In the landscape of medicinal chemistry, the strategic fusion of distinct pharmacophoric units into a single molecular entity has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced efficacy and unique biological activity profiles. This guide delves into the compelling synergy achieved through the hybridization of two such privileged heterocyclic scaffolds: pyridine and triazole.

The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone in numerous approved drugs, valued for its ability to engage in hydrogen bonding, pi-stacking, and coordination interactions with biological targets.[1] Its inherent electronic properties and metabolic stability make it a desirable component in drug design.[1] Complementing this is the triazole ring, a five-membered heterocycle with three nitrogen atoms, existing as either 1,2,3- or 1,2,4-triazole isomers.[1] Triazoles are lauded for their metabolic stability, capacity to act as bioisosteres for amide bonds, and their role as rigid linkers to orient pharmacophoric groups in a precise three-dimensional arrangement.[2][3]

The rationale behind the hybridization of these two moieties is to create a new chemical entity that leverages the advantageous properties of both, potentially leading to compounds with novel or enhanced biological activities. This guide provides a comprehensive exploration of the diverse biological activities of pyridine-triazole hybrids, a detailed walkthrough of pharmacophore modeling as a tool for their rational design, and robust, field-proven experimental protocols for their synthesis and biological evaluation.

Part 1: A Spectrum of Biological Activities of Pyridine-Triazole Hybrids

The molecular architecture of pyridine-triazole hybrids has proven to be a fertile ground for the discovery of compounds with a wide array of therapeutic applications. The following sections detail their most prominent biological activities, supported by quantitative data from seminal studies.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyridine-triazole hybrids have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

A notable area of investigation is their role as kinase inhibitors . Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Certain pyridine-triazole derivatives have been identified as potent inhibitors of PIM-1 kinase, a proto-oncogene implicated in several cancers.[4][5] These compounds have been shown to induce apoptosis and activate caspases 3/7 in cancer cell lines.[4][5] Furthermore, hybridization with other scaffolds has led to the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[2]

The antiproliferative effects of these hybrids have been evaluated against a range of human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.

Table 1: Anticancer Activity of Representative Pyridine-Triazole Hybrids

Compound ClassTarget/MechanismCancer Cell Line(s)Reported IC50 (µM)Reference
Pyridine-O-propargyl/1,2,3-triazolePIM-1 Kinase InhibitionNFS-60, HepG-2, PC-3, Caco-20.095 - 0.110[4]
Imidazo[1,2-a]pyridine-1,2,3-triazolePI3Kα InhibitionHeLa, MCF-72.35 - 120.46[6]
Pyridine-1,2,4-triazole-3-thione-hydrazoneGeneral CytotoxicityMKN-45, H460, HT-29, A549, U87MGNot specified[7]
Pyridine-1,2,4-triazoleGeneral CytotoxicityHT29 (colon adenocarcinoma)Statistically significant inhibition[8][9]
Pyridine-1,2,4-triazoleGeneral CytotoxicityB16F10 (murine melanoma)41.12 - 61.11[3]
Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Pyridine-triazole hybrids have emerged as promising candidates in this arena, exhibiting activity against a spectrum of bacteria and fungi. The combination of the electron-rich triazole ring and the versatile pyridine scaffold appears to be conducive to interactions with microbial targets.[7]

Studies have demonstrated the efficacy of these hybrids against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action is often multifaceted, and the modular nature of the hybrid structure allows for fine-tuning of the antimicrobial spectrum.

Table 2: Antimicrobial Activity of Representative Pyridine-Triazole Hybrids

Compound ClassTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Pyrazolo[3,4-b]pyridine-triazoleS. aureus, K. pneumoniaeZone of Inhibition: 14-18 mm; MIC: 0.25 µg/mL[10][11]
Pyridine-1,2,4-triazole-3-thioneS. aureus, E. faecalis, P. aeruginosa, E. coli, C. albicansMIC: 15.625 - >125 µM[9]
Pyridine-1,2,4-triazoleE. coli, P. aeruginosa, S. aureus, S. pyogenes, A. niger, A. clavatus, C. albicansPotent activity observed for some derivatives[12]
Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, pyridine-triazole hybrids have shown potential in other therapeutic areas:

  • Anticonvulsant Activity: The structural features of these hybrids have been explored for their potential to modulate neuronal excitability, with some compounds demonstrating significant anticonvulsant effects.[1][13]

  • Anti-inflammatory Activity: Certain derivatives have been investigated for their ability to modulate inflammatory pathways.[14]

  • Antimalarial Activity: Hybrid pyridine-substituted pyrazole-1,3,5-triazine derivatives have shown considerable activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[15]

Part 2: A Guide to Pharmacophore Modeling of Pyridine-Triazole Hybrids

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.[16] This section provides a conceptual and practical guide to developing a pharmacophore model for pyridine-triazole hybrids.

The process can be broadly categorized into two approaches: ligand-based and structure-based modeling. The choice depends on the availability of a high-resolution 3D structure of the biological target.

The Pharmacophore Modeling Workflow

The development of a robust pharmacophore model is a systematic process that involves several key stages, from data preparation to model validation.

Pharmacophore_Workflow cluster_DataPrep Data Preparation cluster_ModelGen Model Generation cluster_Validation Validation & Application Data_Collection 1. Data Collection (Active & Inactive Compounds) Feature_ID 2. Feature Identification (H-bond donors/acceptors, aromatic, hydrophobic) Data_Collection->Feature_ID Define Pharmacophoric Features Ligand_Based 3a. Ligand-Based (Alignment of Actives) Feature_ID->Ligand_Based No Target Structure Structure_Based 3b. Structure-Based (Analysis of Binding Pocket) Feature_ID->Structure_Based Target Structure Available Model_Validation 4. Model Validation (Screening known actives/inactives) Ligand_Based->Model_Validation Structure_Based->Model_Validation Virtual_Screening 5. Virtual Screening (Database Searching) Model_Validation->Virtual_Screening Validated Model Hit_Optimization 6. Hit Optimization (Lead Compound Refinement) Virtual_Screening->Hit_Optimization Identified Hits Synthesis_Workflow Pyridine_Alkyne Pyridine-containing Terminal Alkyne Reaction_Vessel Reaction Setup (Solvent: e.g., t-BuOH/H2O) Pyridine_Alkyne->Reaction_Vessel Organic_Azide Organic Azide Organic_Azide->Reaction_Vessel Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->Reaction_Vessel Stirring Stirring/Heating Reaction_Vessel->Stirring Workup Reaction Workup (e.g., Filtration, Extraction) Stirring->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pyridine-Triazole Hybrid Characterization->Final_Product

Caption: Workflow for the synthesis of pyridine-triazole hybrids via CuAAC.

Representative Protocol: Synthesis of a 1-(Substituted)-4-(pyridin-3-yl)-1H-1,2,3-triazole

  • Materials:

    • 3-Ethynylpyridine

    • Substituted organic azide (e.g., benzyl azide)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Water

    • Solvents for workup and purification (e.g., ethyl acetate, hexane)

  • Procedure:

    • In a round-bottom flask, suspend 3-ethynylpyridine (1.0 eq) and the substituted organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water. [17] 2. To this suspension, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq). [17] 3. Add an aqueous solution of copper(II) sulfate pentahydrate (0.03 eq). [17] 4. Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyridine-triazole hybrid.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

Biological Evaluation Protocols

3.2.1 In Vitro Anticancer Activity: MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells. [1][4]* Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. [4] 2. Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine-triazole hybrids for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [4] 4. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals. [1] 5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-600 nm using a microplate reader. [4] 6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.2.2 In Vitro Antimicrobial Activity: Agar Well Diffusion Assay

  • Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a sterile broth.

    • Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) in a Petri dish.

    • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer. [18] 4. Compound Application: Add a known concentration of the pyridine-triazole hybrid solution to each well. Include a solvent control and a positive control (a standard antibiotic). [18] 5. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial potency.

3.2.3 In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay

  • Principle: This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity, and a decrease in signal indicates inhibition. [1][2][4]* Step-by-Step Methodology:

    • Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and various concentrations of the pyridine-triazole hybrid inhibitor in a suitable kinase buffer.

    • Kinase Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature. [5] 4. ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature. [5] 5. Luminescence Measurement: Read the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Conclusion: A Promising Future for Pyridine-Triazole Hybrids

The hybridization of pyridine and triazole moieties has unequivocally demonstrated its value in the generation of novel molecules with significant and diverse biological activities. This guide has provided a comprehensive overview of their therapeutic potential, a detailed framework for their rational design using pharmacophore modeling, and robust protocols for their synthesis and evaluation. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the strategic design of such hybrids, guided by powerful computational tools, will undoubtedly continue to be a fruitful avenue for the discovery of the next generation of therapeutic agents.

References

  • Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2025). ResearchGate. [Link]

  • Review on Design and Development of Pyridyl Triazole Derivatives. (2024). ijarsct. [Link]

  • Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2025). PubMed. [Link]

  • Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. (2024). MDPI. [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). RSC Publishing. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2022). Arabian Journal of Chemistry. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2022). PMC. [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2022). MDPI. [Link]

  • Assembly of CF3-Pyrazole–Triazole Hybrids through (3 + 3)-Cycloaddition/Ring Contraction and Click Chemistry. (2026). ACS Publications. [Link]

  • In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. (2024). MalariaWorld. [Link]

  • Design, synthesis and anticancer activity studies of some novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives. (2023). ResearchGate. [Link]

  • Elucidation of Potential Anticancer, Antioxidant and Antimicrobial Properties of Some New Triazole Compounds Bearing Pyridine-4-yl Moiety and Cyclobutane Ring. (2022). ResearchGate. [Link]

  • Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. (2017). Impactfactor. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). SlideShare. [Link]

  • Pharmacophore Construction Using Discovery Studio. (n.d.). CD ComputaBio. [Link]

  • Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. (2014). Dove Medical Press. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]

  • Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018). ResearchGate. [Link]

  • In-silico Design, Synthesis and In vivo Anti-inflammatory Evaluation of Novel 1, 2, 4 - triazole Derivatives. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmacophore Modeling and Mapping | Methodology & Protocol. (n.d.). Genomatics. [Link]

  • Ligand and Pharmacophore based Design. (n.d.). BIOVIA - Dassault Systèmes. [Link]

  • Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. (2021). Arkivoc. [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). Scientific & Academic Publishing. [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine

Introduction and Strategic Overview

The 1,2,4-triazole moiety is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug development.[1][2][3] When functionalized with both a pyridine ring and a lipophilic cyclohexyl group, the resulting molecule, this compound, presents a promising template for exploring new therapeutic agents. The pyridine group can engage in hydrogen bonding and π-stacking interactions, while the cyclohexyl group enhances lipophilicity, which can be crucial for membrane permeability and target engagement.

This document provides a detailed, field-tested protocol for the synthesis of this target compound. Our approach is not merely a sequence of steps but a strategic workflow designed for clarity, efficiency, and high yield. We eschew a simple one-pot method in favor of a two-step, controlled synthesis that ensures high purity of intermediates and the final product. This strategy is based on the well-established construction of the 1,2,4-triazole ring from a diacylhydrazine intermediate, a robust and versatile method in heterocyclic chemistry.[4]

The synthetic logic is as follows:

  • Formation of a Key Intermediate: An N,N'-diacylhydrazine is synthesized by coupling nicotinic hydrazide with an activated form of cyclohexanecarboxylic acid, namely cyclohexanecarbonyl chloride. This reaction is efficient and creates the core C-N-N-C backbone required for the triazole ring.

  • Cyclodehydration: The resulting N'-cyclohexanecarbonylnicotinohydrazide is then subjected to thermal cyclodehydration. This step involves intramolecular condensation to form the stable, aromatic 1,2,4-triazole ring.

This method provides excellent control over the regiochemistry of the final product, ensuring the correct placement of the cyclohexyl and pyridyl substituents at positions 3 and 5 of the triazole ring, respectively.

Visualizing the Synthetic Workflow

The entire process, from common starting materials to the final purified product, is outlined below. This workflow emphasizes the isolation of the key intermediate, which is crucial for achieving a high-purity final compound.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Triazole Formation A Nicotinic Hydrazide C Acylation Reaction (Pyridine, DCM, 0°C to RT) A->C B Cyclohexanecarbonyl Chloride B->C D Work-up & Purification (Washing, Drying) C->D E Intermediate: N'-cyclohexanecarbonylnicotinohydrazide D->E F Cyclodehydration (POCl3, Reflux) E->F Isolated Intermediate G Quenching & Neutralization F->G H Extraction & Purification (Column Chromatography) G->H I Final Product: This compound H->I

Caption: High-level workflow for the two-part synthesis.

PART 1: Synthesis of N'-cyclohexanecarbonylnicotinohydrazide (Intermediate)

Scientific Rationale

The first step involves the nucleophilic acyl substitution of cyclohexanecarbonyl chloride with nicotinic hydrazide. Nicotinic hydrazide serves as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The use of an acid chloride, the most reactive derivative of a carboxylic acid, ensures a rapid and complete reaction at low temperatures. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the hydrazide and driving the reaction to completion. Dichloromethane (DCM) is an ideal solvent as it is inert and allows for easy work-up.

Experimental Protocol
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add nicotinic hydrazide (1.37 g, 10 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) and pyridine (1.2 mL, 15 mmol). Cool the resulting suspension to 0°C in an ice bath.

    • Scientist's Note: Pyridine acts as both a base and a catalyst. Ensuring the system is anhydrous prevents hydrolysis of the acid chloride.

  • Reagent Addition: While stirring vigorously, add a solution of cyclohexanecarbonyl chloride (1.47 g, 10 mmol) in anhydrous DCM (20 mL) dropwise over 20 minutes using a dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the nicotinic hydrazide is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. It can be further purified by recrystallization from ethanol or by trituration with diethyl ether to yield N'-cyclohexanecarbonylnicotinohydrazide as a white solid.

PART 2: Cyclodehydration to this compound

Scientific Rationale

This step achieves the formation of the 1,2,4-triazole ring via an intramolecular cyclodehydration reaction. Heating the diacylhydrazine intermediate with a strong dehydrating agent such as phosphorus oxychloride (POCl₃) facilitates the elimination of a water molecule and subsequent ring closure. The mechanism involves the activation of one of the carbonyl oxygens by POCl₃, making it a good leaving group, followed by intramolecular attack from the other amide nitrogen. This method is highly effective for synthesizing 3,5-disubstituted 1,2,4-triazoles.[5]

Reaction Mechanism Overview

G A Diacylhydrazine Intermediate B Oxygen Activation (with POCl3) A->B + POCl3 C Intramolecular Nucleophilic Attack B->C D Dehydration & Aromatization C->D - H2O E 1,2,4-Triazole Product D->E

Caption: Key mechanistic stages of the cyclodehydration step.

Experimental Protocol
  • Setup: To a 100 mL round-bottom flask, add the N'-cyclohexanecarbonylnicotinohydrazide intermediate (2.47 g, 10 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10 mL) to the flask at room temperature in a well-ventilated fume hood.

    • Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 105-110°C) using an oil bath. Maintain reflux for 3-5 hours. The reaction mixture will become a clear, homogenous solution.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization: The resulting acidic solution is then neutralized by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a cold, concentrated solution of sodium hydroxide until the pH is approximately 7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% ethyl acetate).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white or off-white solid.

Data Summary and Characterization

The following table summarizes the key quantitative aspects of the synthesis and expected characterization data for the final product.

ParameterValue / Expected ResultRationale / Notes
Part 1: Intermediate
Nicotinic Hydrazide1.37 g (10 mmol)Starting material
Cyclohexanecarbonyl Chloride1.47 g (10 mmol)1.0 equivalent
Expected Yield (Intermediate)85-95%Acylation is typically a high-yielding reaction.
Part 2: Triazole
Intermediate Input2.47 g (10 mmol)Starting material for cyclization
Expected Yield (Final Product)60-80%Cyclodehydration yields are generally good but can vary.
Characterization
Molecular FormulaC₁₃H₁₆N₄
Molecular Weight228.29 g/mol
¹H NMR (Expected)δ ~8.5-9.0 (pyridine H), ~7.5-8.0 (pyridine H), ~2.5-3.0 (cyclohexyl CH), ~1.2-2.0 (cyclohexyl CH₂)Chemical shifts are approximate and depend on the solvent.
Mass Spec (m/z)229.14 [M+H]⁺Expected peak for the protonated molecule in ESI-MS.

References

  • Tay, N. F., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Castanedo, G. M., et al. (2011). A Highly Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. The Journal of Organic Chemistry, 76(4), 1177–1179. Available at: [Link]

  • Mali, R. K., et al. (2022). Review on Design and Development of Pyridyl Triazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Ismail, M. M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Xia, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Bhat, M. A., et al. (2015). Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2, 4-dihydro-3H-1, 2, 4-triazole-3-thiones. Medicinal Chemistry Research, 24(4), 1558-1567. Available at: [Link]

  • TSI Journals. (2012). Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. Trade Science Inc. Available at: [Link]

  • Klingele, M. H., & Brooker, S. (2003). The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands. Coordination Chemistry Reviews. Available at: [Link]

  • Lu, X., et al. (2022). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]

  • Kumar, R., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives as tyrosinase inhibitors. Arkivoc. Available at: [Link]

Sources

procedure for cyclization of hydrazides to form 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine

Abstract

The 1,2,4-triazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a compound of interest in drug discovery programs. We present a robust and efficient method centered on the base-catalyzed cyclization of nicotinic hydrazide with cyclohexanecarbonitrile. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering in-depth procedural details, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Five-membered nitrogen-containing heterocycles, particularly 1,2,4-triazoles, are of significant interest due to their wide range of biological activities, including antifungal, antitubercular, and anticancer properties.[1][2] The specific target molecule, this compound, incorporates a flexible cyclohexyl group and a rigid pyridine ring, offering a unique three-dimensional structure for potential interactions with biological targets.

The synthesis of 3,5-disubstituted 1,2,4-triazoles can be achieved through various classical methods, such as the Pellizzari or Einhorn-Brunner reactions.[3][4] However, these often require harsh conditions. A more contemporary and highly efficient approach involves the direct, base-catalyzed condensation of an acyl hydrazide with a nitrile.[3][4] This method is characterized by its operational simplicity, high atom economy, and generally good yields, making it an attractive choice for laboratory-scale synthesis.

This protocol will detail the synthesis based on the reaction between nicotinic hydrazide and cyclohexanecarbonitrile in the presence of a base.

Overall Reaction Scheme

The synthesis proceeds in a single, efficient cyclization step from commercially available or easily prepared starting materials.

G NicotinicHydrazide Nicotinic Hydrazide Reagents Base (e.g., K2CO3) High-boiling Solvent (e.g., DMF) Heat (Reflux) Cyclohexanecarbonitrile Cyclohexanecarbonitrile Product This compound Reagents->Product Cyclization - H₂O

Figure 1: Overall reaction for the synthesis of the target triazole.

Mechanistic Rationale

The reaction mechanism involves several key steps, initiated by the base. The choice of a base like potassium carbonate is critical; it is strong enough to deprotonate the hydrazide, enhancing its nucleophilicity, but not so strong as to cause unwanted side reactions.

  • Activation: The base abstracts a proton from the hydrazide, forming a more nucleophilic hydrazide anion.

  • Nucleophilic Attack: The activated hydrazide attacks the electrophilic carbon of the nitrile group, forming a new C-N bond and generating an intermediate amidrazone.

  • Intramolecular Cyclization: The terminal amino group of the amidrazone intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration & Aromatization: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic 1,2,4-triazole ring.

This cascade of C-N bond formation and cyclization is an efficient way to construct the heterocyclic core.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Equipment

Reagents:

  • Nicotinic hydrazide (CAS: 553-53-7, Purity: ≥98%)

  • Cyclohexanecarbonitrile (CAS: 766-05-2, Purity: 98%)

  • Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

  • N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Synthesis Procedure

The overall workflow is summarized in the diagram below.

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Instructions:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add nicotinic hydrazide (1.37 g, 10.0 mmol, 1.0 equiv.), cyclohexanecarbonitrile (1.31 g, 12.0 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Heating and Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the reaction mixture to 110-120 °C and allow it to stir vigorously under reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50-70% Ethyl Acetate in Hexanes). The reaction is typically complete within 24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The causality here is to move the organic product from the polar aqueous/DMF phase into the non-polar ethyl acetate phase.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL) to reduce the amount of dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 70%) to isolate the pure product.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield this compound.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
Nicotinic hydrazide137.141.3710.01.0
Cyclohexanecarbonitrile109.161.3112.01.2
Potassium Carbonate138.212.7620.02.0
Product (Theoretical) 228.29 2.28 10.0 -
Typical Yield-1.60-1.94-70-85%

Characterization and Validation

The identity and purity of the synthesized compound, this compound[6], should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the pyridine ring protons (typically in the δ 8.5-9.2 ppm and δ 7.4-8.3 ppm regions), the cyclohexyl protons (a broad multiplet in the δ 1.2-3.1 ppm range), and a broad singlet for the N-H proton of the triazole ring (often >10 ppm, may be exchangeable with D₂O).

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the triazole ring carbons (in the δ 150-165 ppm range), pyridine carbons (δ 120-155 ppm), and cyclohexyl carbons (δ 25-45 ppm).

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₆N₄ [M+H]⁺: 229.1448; Found: 229.1450.[6]

Safety and Troubleshooting

Safety Precautions:

  • Nicotinic hydrazide and its derivatives can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood.

  • Perform all heating operations behind a safety shield.

Troubleshooting Guide:

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction. Ensure reagents are pure and anhydrous. Extend the reaction time and monitor carefully by TLC. Confirm the reaction temperature is adequate.
Degradation of starting material. Use a lower reaction temperature or a milder base (e.g., DIPEA) if starting materials are sensitive.
Impure Product after Column Co-eluting impurities. Optimize the TLC solvent system before running the column. Try a different solvent system (e.g., Dichloromethane/Methanol).
Product is insoluble. If the product precipitates from the reaction mixture, it may require a different work-up. Try filtering the cooled reaction mixture directly.

| Streaking on TLC Plate | Product is very polar or acidic/basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC eluent. |

References

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. (n.d.).
  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUT
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
  • synthesis of 1,2,4 triazole compounds. (2023). ISRES.
  • This compound. (n.d.). PubChem.

Sources

Application Note: HPLC Sample Preparation & Analysis of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the sample preparation and High-Performance Liquid Chromatography (HPLC) analysis of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine . This compound presents a unique chromatographic challenge due to its amphoteric nature (basic pyridine nitrogen and acidic triazole proton) combined with the lipophilicity of the cyclohexyl moiety. This protocol is designed to mitigate common issues such as peak tailing, solubility-driven precipitation, and retention time instability.

Physicochemical Profile & Analytical Strategy

Successful analysis requires understanding the molecule's behavior in solution.

PropertyCharacteristicChromatographic Implication
Structure Pyridine ring fused to 1,2,4-triazole with a cyclohexyl tail.Dual polarity: Aromatic heterocycles are polar/basic; cyclohexyl is hydrophobic.
Basicity (pKa) Pyridine N (

5.2); Triazole N (

2.3).
Critical: At neutral pH, silanol interactions cause severe peak tailing. Low pH (< 3.0) is required to protonate basic sites.
Acidity (pKa) Triazole -NH (

10.0).
The molecule can deprotonate at high pH, but low pH is preferred for C18 retention.
Solubility Low in neutral water; High in MeOH, ACN, DMSO.Risk: Aqueous diluents may cause precipitation. Organic content in the sample solvent must be optimized.
Mechanistic Insight: The "Dual-Mode" Interaction

In standard Reverse Phase (RP) HPLC, the cyclohexyl group drives retention via hydrophobic interaction with the C18 alkyl chains. However, the basic nitrogen atoms in the pyridine and triazole rings can interact ionically with residual silanols on the silica support.

  • Solution: We utilize a low pH mobile phase (pH 2.5 - 3.0) . This protonates the basic nitrogens, repelling them from the positively charged protonated silanols (or suppressing silanol ionization), resulting in sharp, symmetrical peaks.

Reagents and Equipment

Reagents
  • Analyte: this compound (Reference Standard, >98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or HPLC Grade).

  • Additives: Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA).

  • Filters: 0.22 µm PTFE (hydrophobic) or Nylon (hydrophilic) syringe filters. Note: Do not use PVDF without compatibility testing due to potential adsorption of the triazole moiety.

Equipment
  • HPLC System (Agilent 1200/1260 or Waters Alliance/Acquity) with DAD/UV detector.

  • Analytical Balance (0.01 mg precision).

  • Class A Volumetric Flasks (10 mL, 50 mL).

Sample Preparation Protocol

Standard Stock Solution (1.0 mg/mL)
  • Rationale: The cyclohexyl group requires organic solvent for initial solubilization. Methanol is preferred for solubility, but Acetonitrile is preferred if the method uses high ACN to avoid solvent mismatch effects.

  • Step 1: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask.

  • Step 2: Add 5 mL of Methanol (MeOH) . Sonicate for 5 minutes until completely dissolved. Ensure no particulates remain.

  • Step 3: Dilute to volume with MeOH . Invert 10 times to mix.

  • Storage: Stable for 1 week at 4°C. Protect from light.

Working Standard Solution (100 µg/mL)
  • Rationale: Injecting 100% MeOH can cause "solvent wash-through" (peak distortion) if the initial mobile phase is high aqueous. We must match the diluent to the mobile phase.

  • Step 1: Pipette 1.0 mL of Stock Solution into a 10 mL flask.

  • Step 2: Dilute to volume with Diluent A (See below).

  • Diluent A: 50:50 Water:Acetonitrile (v/v). Note: This ratio maintains solubility while reducing solvent strength relative to pure MeOH.

Sample Matrix Preparation (e.g., Reaction Mixture)
  • Step 1: Withdraw 100 µL of reaction mixture.

  • Step 2: Quench/Dilute into 900 µL of Acetonitrile .

  • Step 3: Vortex for 30 seconds.

  • Step 4: Centrifuge at 10,000 rpm for 5 minutes to pellet insoluble salts/catalysts.

  • Step 5: Filter supernatant through a 0.22 µm PTFE filter into an HPLC vial.

HPLC Method Parameters

This method uses an acidic mobile phase to ensure the pyridine ring remains protonated, preventing tailing.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5).
Mobile Phase B Acetonitrile (ACN).
Flow Rate 1.0 mL/min.[1]
Injection Volume 5 - 10 µL.
Column Temp 30°C (Controls viscosity and retention reproducibility).
Detection UV at 254 nm (Pyridine π-π*) and 210 nm (Triazole/backbone).
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial hold for polar impurities.
2.010Isocratic hold.
12.090Linear ramp to elute cyclohexyl-analyte.
15.090Wash lipophilic contaminants.
15.110Re-equilibration.
20.010Ready for next injection.

Workflow Visualization

The following diagram illustrates the critical decision points in the sample preparation workflow to ensure data integrity.

SamplePrepWorkflow Start Start: Solid Analyte Weigh Weigh 10mg (+/- 0.1mg) Start->Weigh SolventSelect Add 5mL Methanol (High Solubility) Weigh->SolventSelect Hydrophobic Tail Sonicate Sonicate 5 mins (Ensure Dissolution) SolventSelect->Sonicate StockSol Stock Solution (1 mg/mL in MeOH) Sonicate->StockSol Dilution Dilute 1:10 with 50:50 ACN:Water StockSol->Dilution Prevent Solvent Shock Filter Filter (0.22 µm PTFE) Dilution->Filter Remove Particulates HPLC HPLC Injection (Acidic Mobile Phase) Filter->HPLC

Figure 1: Step-by-step sample preparation workflow ensuring solubility and system compatibility.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Pyridine N.Ensure Mobile Phase A pH is < 3.0. Add 5mM Triethylamine (TEA) as a competing base if using Phosphate buffer.
Split Peaks Solvent mismatch.Sample solvent (100% MeOH) is stronger than initial mobile phase (10% ACN). Dilute sample with water/buffer.
Retention Time Drift pH instability or Temperature flux.Use buffered mobile phase (Phosphate) instead of simple acid water. Thermostat column at 30°C.
Low Recovery Adsorption to filter.Switch from Nylon to PTFE or RC (Regenerated Cellulose) filters. Discard first 500 µL of filtrate.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17039219, this compound. Retrieved from [Link]

  • Bhat, M. A., et al. (2015).[2] Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Medicinal Chemistry Research. Retrieved from [Link]

  • Kaliszan, R. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry. Retrieved from [Link]

Sources

Solvent Selection for the Liquid-Liquid Extraction of Triazole-Pyridine Compounds: A Method Development and Optimization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Introduction: The Challenge of Purifying Triazole-Pyridine Scaffolds

Triazole-pyridine hybrids represent a privileged class of nitrogen-containing heterocyclic compounds in medicinal chemistry.[1][2] Their unique structural motifs allow for diverse molecular interactions, leading to a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3] The journey from crude reaction mixture to a purified active pharmaceutical ingredient (API) invariably involves robust separation techniques.

Liquid-liquid extraction (LLE) is a cornerstone purification method prized for its simplicity, scalability, and efficiency in separating compounds based on their differential solubilities in two immiscible liquid phases.[4][5][6][7] The success of any LLE protocol is fundamentally dictated by the choice of the solvent system. For triazole-pyridine compounds, which possess both polar (nitrogen atoms, potential hydrogen bond donors) and non-polar (aromatic rings) characteristics, selecting an appropriate solvent is a non-trivial task that requires a blend of theoretical understanding and empirical testing.[8][9]

This guide provides researchers with the foundational knowledge and practical steps to develop a robust and efficient LLE protocol tailored for this important class of molecules.

Theoretical Foundations for Rational Solvent Selection

The partitioning of a solute between an aqueous phase and an immiscible organic solvent is governed by fundamental physicochemical principles. A successful LLE strategy hinges on manipulating these principles to maximize the transfer of the target triazole-pyridine compound into the desired solvent phase while leaving impurities behind.

The Principle of "Like Dissolves Like"

The most intuitive principle in solvent selection is that a solute will preferentially dissolve in a solvent of similar polarity.[10] Triazole-pyridine compounds are complex; the pyridine ring offers weak basicity, while the triazole ring contributes polarity through its nitrogen atoms, which can act as hydrogen bond acceptors.[8] The overall polarity is further influenced by various substituents on the scaffold. The key is to select an organic solvent that best matches the overall polarity of the target molecule in its neutral state.[10]

Distribution vs. Partition: A Critical Distinction

Understanding the difference between the Partition Coefficient (P) and the Distribution Coefficient (D) is crucial for compounds with ionizable groups, like the pyridine nitrogen.

  • Partition Coefficient (P or Kp): This is the ratio of the concentration of a single, neutral species of the compound in the organic phase to its concentration in the aqueous phase at equilibrium. It is a true constant for a given solvent system.[11][12]

  • Distribution Coefficient (D): This is the ratio of the total concentration of all forms of the compound (neutral and ionized) in the organic phase to its total concentration in the aqueous phase.[11][12][13]

For a basic compound like a triazole-pyridine, the relationship is heavily dependent on the pH of the aqueous phase. The pyridine nitrogen can be protonated at low pH, forming a charged salt that is highly soluble in water and poorly soluble in most organic solvents. Conversely, at a pH well above the pKa of the conjugate acid, the compound remains neutral and partitions more readily into the organic phase. This pH-dependent behavior is the most powerful tool for optimizing LLE.[10]

The Logic of Solvent Selection

The process of selecting a solvent can be visualized as a decision-making workflow, starting with the properties of the target analyte.

Analyte Analyze Target Triazole-Pyridine (Polarity, pKa, Stability) Polarity Is the compound primarily non-polar or polar? Analyte->Polarity AqueousPhase Aqueous Phase Strategy Analyte->AqueousPhase SolventChoice Select Organic Solvent Class Polarity->SolventChoice  Polar   Polarity->SolventChoice  Non-Polar   pH_Control Adjust pH to ensure neutral form (pH > pKa+2) AqueousPhase->pH_Control SaltingOut Consider 'Salting Out' (Add NaCl, Na2SO4) AqueousPhase->SaltingOut NonPolar Non-Polar Solvents (Heptane, Toluene) SolventChoice->NonPolar Non-Polar Target PolarAprotic Polar Aprotic Solvents (EtOAc, DCM, MTBE) SolventChoice->PolarAprotic Intermediate/Polar Target Optimization Systematic Optimization Final Final LLE Protocol Optimization->Final NonPolar->Optimization PolarAprotic->Optimization pH_Control->Optimization SaltingOut->Optimization

Caption: Conceptual workflow for solvent selection in LLE.

Practical Guide to Solvent Systems

The theoretical choice of a solvent must be grounded in its practical properties, including safety, density, and immiscibility with water.

Properties of Common LLE Solvents

The following table summarizes key properties of frequently used organic solvents for the extraction of heterocyclic compounds. When selecting a solvent, consider its polarity relative to your target compound, its density (will it be the top or bottom layer?), and its boiling point for ease of removal.

SolventFormulaDensity (g/mL)Boiling Point (°C)Polarity IndexDielectric ConstantWater SolubilitySafety Considerations
n-HeptaneC₇H₁₆0.684980.11.92~0.01% (w/w)Highly flammable, irritant
TolueneC₇H₈0.8671112.42.4~0.05% (w/w)Flammable, toxic
Diethyl Ether(C₂H₅)₂O0.713352.84.3~6.9% (w/w)Extremely flammable, forms peroxides
MTBEC₅H₁₂O0.740552.54.5~4.8% (w/w)Flammable, irritant
Dichloromethane (DCM)CH₂Cl₂1.326403.19.08~1.6% (w/w)Suspected carcinogen, volatile
ChloroformCHCl₃1.489614.14.81~0.8% (w/w)Suspected carcinogen, toxic
Ethyl Acetate (EtOAc)C₄H₈O₂0.902774.46.02~8.7% (w/w)Flammable, irritant
1-ButanolC₄H₁₀O0.8101184.017.8~7.8% (w/w)Flammable, irritant
(Data compiled from multiple sources, including the NCBI Bookshelf Assay Guidance Manual)[14][15]
Modifying the Aqueous Phase
  • pH Control: For a typical triazole-pyridine, the pyridine nitrogen has a pKa in the range of 2-5. To ensure the compound is in its neutral, extractable form, the pH of the aqueous phase should be adjusted to at least 2 units above the pKa. A saturated solution of sodium bicarbonate (NaHCO₃, pH ~8.3) or a dilute sodium hydroxide (NaOH) solution is often used to basify the aqueous layer.

  • The Salting-Out Effect: The solubility of many organic compounds in water can be significantly decreased by dissolving a salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), into the aqueous phase.[10] This increases the ionic strength of the aqueous layer, making it even more polar and effectively "pushing" the less polar triazole-pyridine into the organic phase, thereby increasing the distribution coefficient D.[16]

Experimental Protocols for Method Development

A systematic, empirical approach is essential to validate and optimize the chosen solvent system.

Protocol 1: Small-Scale Parallel Solvent Screening

Objective: To rapidly identify the most promising organic solvents from a panel of candidates.

Materials:

  • Stock solution of crude triazole-pyridine compound (~5 mg/mL in a water-miscible solvent like methanol or DMSO).

  • 2 mL glass vials with screw caps.

  • Panel of organic solvents (e.g., Heptane, Toluene, MTBE, DCM, Ethyl Acetate).

  • Aqueous buffer or solution (e.g., deionized water, saturated NaHCO₃ solution).

  • Vortex mixer.

  • Analytical instrument (e.g., HPLC-UV, UPLC-MS).

Procedure:

  • Preparation: Label a vial for each organic solvent to be tested.

  • Aliquot Sample: Add 500 µL of the aqueous solution to each vial.

  • Spike Analyte: Add a small aliquot (e.g., 10 µL) of the triazole-pyridine stock solution to each vial.

  • Add Organic Solvent: Add 500 µL of the corresponding organic solvent to each vial.

  • Extraction: Cap the vials tightly and vortex vigorously for 1-2 minutes.

  • Phase Separation: Allow the vials to stand undisturbed until two clear layers form. If separation is slow, centrifugation at low speed (e.g., 1000 x g for 2 minutes) can be used.

  • Sampling: Carefully withdraw a known volume (e.g., 100 µL) from the center of the organic (top or bottom) layer and transfer to an analysis vial.

  • Analysis: Analyze the organic extracts by HPLC or LC-MS to determine the relative peak area of the target compound. The solvent yielding the highest peak area is the most effective.

Protocol 2: Quantitative Determination of the Distribution Coefficient (D)

Objective: To quantify the extraction efficiency of the best solvent system identified in Protocol 1.

Procedure:

  • Prepare Standards: Create a calibration curve for the triazole-pyridine compound using your analytical method.

  • Perform LLE: In a 10 mL separatory funnel, combine 5.0 mL of the aqueous phase (with pH and/or salt adjusted as needed) with a known concentration of the analyte.

  • Add 5.0 mL of the selected organic solvent.

  • Stopper the funnel and shake for 2 minutes, venting frequently.

  • Allow the layers to separate completely.

  • Sample and Analyze: Drain the bottom layer into one container and pour the top layer out of the top into another. Analyze the concentration of the analyte in both the aqueous and organic phases against the calibration curve.

  • Calculate D: Use the formula: D = [Concentration]organic / [Concentration]aqueous

A higher value of D indicates a more efficient extraction.

Protocol 3: LLE Optimization Workflow

Once a promising solvent is found, key parameters should be optimized to maximize recovery and purity. This workflow should be followed systematically.

Start Start: Promising Solvent Identified pH_Opt 1. Optimize Aqueous pH (Test range from pH 7 to 11) Start->pH_Opt Salt_Opt 2. Optimize Salt Concentration (Test 0%, 10%, 20%, Saturated Brine) pH_Opt->Salt_Opt Use Optimal pH Ratio_Opt 3. Optimize Phase Ratio (Org:Aq) (Test 1:1, 2:1, 3:1) Salt_Opt->Ratio_Opt Use Optimal Salt Conc. Num_Opt 4. Determine Number of Extractions (Compare 1 large vs. 2-3 smaller extractions) Ratio_Opt->Num_Opt Use Optimal Ratio End Final Optimized Protocol Num_Opt->End

Caption: Experimental workflow for LLE parameter optimization.

Troubleshooting Common LLE Issues

Emulsion Formation

An emulsion is a stable suspension of one liquid phase within the other, appearing as a cloudy or milky third layer at the interface, which makes separation impossible.[16][17]

  • Cause: Often caused by the presence of surfactant-like impurities or by excessively vigorous shaking.[16]

  • Prevention & Solutions:

    • Gentle Inversion: Invert the separatory funnel gently for mixing instead of shaking vigorously.[16]

    • Add Brine: Add a saturated NaCl solution. This increases the ionic strength of the aqueous layer and can help break the emulsion.[16][18]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the phases to coalesce.[19]

    • Filtration: Pass the mixture through a plug of glass wool or filter paper.[19]

    • Change Solvent: A small addition of a different solvent can alter the properties of the organic phase and break the emulsion.[16]

Poor Analyte Recovery
  • Cause: Incorrect pH, insufficient solvent polarity, or an insufficient volume of organic solvent.

  • Solutions:

    • Verify pH: Ensure the aqueous phase pH is at least 2 units above the pKa of the triazole-pyridine's conjugate acid.

    • Re-evaluate Solvent: The chosen solvent may not be optimal. Re-run the screening protocol (Protocol 1).

    • Increase Solvent Ratio: An optimal organic-to-aqueous phase ratio is often around 7:1, though this is highly dependent on the distribution coefficient.[10]

    • Perform Multiple Extractions: It is mathematically more efficient to perform two or three extractions with smaller volumes of organic solvent than one extraction with a large volume.

No Phase Separation
  • Cause: The presence of a water-miscible organic co-solvent (e.g., methanol, ethanol, acetone) from the crude reaction mixture can make the two phases miscible.[18]

  • Solutions:

    • Pre-concentration: If possible, remove the water-miscible solvent from the crude mixture via rotary evaporation before beginning the work-up.[18]

    • Dilute and Salt-Out: Dilute the entire mixture with a significant volume of water and add a large amount of salt (e.g., NaCl). This will force the separation of the organic layer.[18]

Conclusion

The successful liquid-liquid extraction of triazole-pyridine compounds is a critical step in their purification for pharmaceutical research and development. A methodical approach, beginning with an understanding of the underlying principles of polarity and pH-dependent partitioning, is paramount. By combining this theoretical knowledge with systematic experimental screening and optimization, researchers can develop robust, efficient, and scalable LLE protocols. The methods detailed in this application note provide a clear framework for achieving high-purity isolation of these valuable heterocyclic compounds.

References

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  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Optimizing Liquid-Liquid Extraction Methods. Scribd. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. [Link]

  • Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]

  • Liquid-Liquid Extraction Principle, Techniques and Optimization. K-Jhil. [Link]

  • Liquid–liquid extraction. Wikipedia. [Link]

  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Longdom Publishing. [Link]

  • Optimization of Liquid-Liquid Extraction. Zaiput. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. [Link]

  • Intro to Liquid-Liquid Extraction. YouTube. [Link]

  • Problems with extractions. University of York Chemistry Teaching Labs. [Link]

  • Table 2: [Extraction Solvents]. NCBI Bookshelf. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Question 3 a. Distinguish between partition coefficient and distribution... Filo. [Link]

  • Tackling emulsions just got easier. Biotage. [Link]

  • Partition coefficient. Wikipedia. [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Solvent extraction of nitrogen heterocyclic compounds contained in coal tar absorption oil fraction. ETDEWEB - OSTI. [Link]

  • MedChem Tips and Tricks. ACSGCIPR. [Link]

  • Properties of solvents[20]. ResearchGate. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. [Link]

  • Solvent Extraction Techniques. Organomation. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]

  • Dispersive liquid-liquid microextraction combined with high-performance liquid chromatography-ultraviolet detection for the determination of three triazole derivatives in environmental water samples. Scilit. [Link]

  • Automated high-throughput dispersive liquid-liquid microextraction coupled with UHPLC-MS/MS for detecting triazole fungicides in water, juices, wine, and tea. PMC. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • A Green Procedure Using Disposable Pipette Extraction to Determine Polycyclic Aromatic Sulfur Heterocycles in Water Samples and Solid Petrochemical Residues. SciELO. [Link]

  • Distribution coefficients for LLE. ResearchGate. [Link]

  • SOLVENT MISCIBILITY TABLE. Phenomenex. [Link]

  • Extraction and enrichment of triazole and triazine pesticides from honey using air-assisted liquid-liquid microextraction. PubMed. [Link]

  • Extraction and Enrichment of Triazole and Triazine Pesticides from Honey Using Air-Assisted Liquid–Liquid Microextraction. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine, focusing on improving reaction yield and overcoming common experimental hurdles. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Part 1: General Synthetic Strategy & Mechanism

Question: What is the most common and reliable synthetic route for preparing 3,5-disubstituted 1,2,4-triazoles like the target compound?

The most robust and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-triazoles involves the cyclocondensation of an amidrazone (or a precursor) with a carboxylic acid derivative. For the specific synthesis of this compound, this translates to the reaction between cyclohexanecarboximidohydrazide and nicotinic acid (or its more reactive derivatives like acyl chlorides or esters).

This general approach is favored due to the commercial availability of starting materials and typically good yields. Variations of this method, such as the Einhorn-Brunner reaction (from an imide and a hydrazine) or the Pellizzari reaction (from an amide and an acyl hydrazide), are also well-established for forming the 1,2,4-triazole core.[1][2][3]

A common synthetic pathway is illustrated below:

Caption: General two-step synthesis pathway.

Part 2: Troubleshooting Guide for Low Yield

This section addresses the most common challenge: suboptimal reaction yield. The issues are organized from starting material integrity to reaction conditions and work-up procedures.

Question: My reaction yield is consistently low (<40%). What are the most likely causes related to my starting materials?

Low yields often trace back to the quality and handling of the starting materials.

Potential Cause Explanation & Troubleshooting Steps
Impure Amidrazone The amidrazone intermediate is susceptible to hydrolysis. Ensure it is freshly prepared or has been stored under anhydrous conditions. Verification: Check purity via melting point or ¹H NMR before use.
Hydrazine Quality Hydrazine hydrate can degrade over time. Use a recently opened bottle or distill it prior to use for critical experiments.
Reactivity of Nicotinic Acid Direct condensation with nicotinic acid requires high temperatures and long reaction times, which can lead to thermal degradation. Solution: Convert nicotinic acid to a more reactive species like nicotinoyl chloride (using SOCl₂ or (COCl)₂) or a methyl/ethyl ester. The acyl chloride is highly reactive and allows the reaction to proceed at lower temperatures, minimizing side product formation.
Moisture Contamination All reagents and solvents, especially in the cyclization step, should be anhydrous. Water can hydrolyze the acyl chloride and the amidrazone intermediate. Action: Use freshly distilled solvents and dry all glassware thoroughly.
Question: I've confirmed my starting materials are pure, but the yield is still poor. How can I optimize the reaction conditions?

Fine-tuning the reaction parameters is critical for maximizing yield.

Parameter Explanation & Optimization Strategy
Solvent Choice A high-boiling point, inert solvent is typically required to drive the dehydration and cyclization. Primary Choice: Pyridine (acts as both solvent and acid scavenger). Alternatives: Toluene, xylene, or N,N-dimethylformamide (DMF).[4] If using a non-basic solvent like toluene, consider adding a base like triethylamine (TEA) to neutralize the HCl generated from nicotinoyl chloride.
Temperature Control Insufficient heat will lead to incomplete reaction, while excessive heat can cause decomposition. Guideline: When using nicotinoyl chloride, start at room temperature and gradually heat to 80-110 °C.[4] For direct condensation with nicotinic acid, temperatures of 140-180 °C may be necessary. Action: Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and decomposition.
Reaction Time The reaction may be stalling prematurely. Monitoring: Use TLC (e.g., with a mobile phase of 10% Methanol in Dichloromethane) to track the consumption of the limiting reagent. Extend the reaction time if starting material is still present and product formation is ongoing.[5]
Stoichiometry An incorrect ratio of reactants can leave unreacted starting material. Recommendation: Start with a 1:1 molar ratio of the amidrazone and the nicotinic acid derivative. A slight excess (1.05-1.1 equivalents) of the more stable or accessible reagent can be used to drive the reaction to completion.

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Check_SM [label="Verify Purity of Starting\nMaterials (NMR, MP)", shape=diamond, fillcolor="#FBBC05"];
Check_Cond [label="Optimize Reaction\nConditions?", shape=diamond, fillcolor="#FBBC05"];
Check_Workup [label="Evaluate Work-up\n& Purification?", shape=diamond, fillcolor="#FBBC05"];
SM_OK [label="Purity Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"];
SM_Bad [label="Reprepare/Purify\nStarting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cond_Solvent [label="Screen Solvents\n(Pyridine, Toluene, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cond_Temp [label="Adjust Temperature\n(Monitor by TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cond_Time [label="Extend Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Workup_Issue [label="Product Loss During\nExtraction/Purification?", shape=diamond, fillcolor="#FBBC05"];
Workup_Sol [label="Modify Extraction pH\nUse Alternative Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_SM;
Check_SM -> SM_Bad [label=" Impure "];
Check_SM -> SM_OK [label=" Pure "];
SM_Bad -> Start [label=" Retry Synthesis "];
SM_OK -> Check_Cond;
Check_Cond -> Cond_Solvent [label=" Yes "];
Cond_Solvent -> Cond_Temp -> Cond_Time -> Check_Workup;
Check_Workup -> Workup_Issue [label=" Yes "];
Workup_Issue -> Workup_Sol [label=" Yes "];
Workup_Sol -> Success;
Workup_Issue -> Success [label=" No "];
Check_Cond -> Success [label=" No, conditions optimal "];

}

Caption: Troubleshooting flowchart for low yield issues.

Part 3: Work-up and Purification FAQs

The target molecule's pyridine and triazole rings make it polar and basic, which can complicate purification.

Question: I'm struggling to isolate my product during the aqueous work-up. What can I do?

The basic nitrogen atoms in your product can lead to its partial protonation and retention in the aqueous layer, especially if acidic conditions are present.

  • pH Adjustment: After quenching the reaction, ensure the aqueous layer is basic (pH 8-9) by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) before extraction. This deprotonates the pyridine and triazole nitrogens, increasing the compound's solubility in organic solvents like ethyl acetate or dichloromethane.

  • "Salting Out": If your product has significant water solubility, add sodium chloride (brine) to the aqueous layer.[6] This increases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.[7]

Question: My compound streaks badly on silica gel TLC and I get poor separation during column chromatography. How can I improve this?

This is a classic issue for basic, polar compounds on acidic silica gel.

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[6]

    • Recommendation: Add 0.5-1% triethylamine (TEA) or a 1-2% solution of ammonia in methanol to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:4:1).

  • Use an Alternative Stationary Phase: If streaking persists, silica may not be the best choice.

    • Neutral Alumina: Alumina is less acidic and often provides better peak shape for basic compounds.[6]

    • Reversed-Phase Chromatography: This is an excellent alternative. Use a C18 column with a mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid (0.1%) to improve peak shape.[6][8] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a powerful option.[7]

Part 4: Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.

Step 1: Synthesis of Cyclohexanecarboximidohydrazide

  • To a solution of cyclohexanecarbonitrile (1.0 eq) in ethanol (approx. 2 M), add hydrazine hydrate (1.2 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the nitrile starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude solid or oil (the amidrazone) can often be used directly in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol/ether.

Step 2: Synthesis of this compound

  • Suspend the crude cyclohexanecarboximidohydrazide (1.0 eq) in anhydrous pyridine (approx. 1.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add nicotinoyl chloride (1.05 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 100-110 °C for 4-8 hours.[5]

  • Monitor the formation of the triazole product by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Make the aqueous solution basic (pH 8-9) with solid NaHCO₃.

  • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography using the optimized conditions determined in the troubleshooting section (e.g., silica gel with a DCM/Methanol/TEA gradient).

References

  • BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. BenchChem.
  • BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. BenchChem.
  • BenchChem. (2025). Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes. BenchChem.
  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. ResearchGate. Retrieved from [Link]

  • PubMed. (2026). Synthesis of 3,5-Disubstituted-(1 H-) and (2 H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. PubMed. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). A Review on 1, 2, 4 - Triazoles. japer.in.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from [Link]

  • BenchChem. (2025).
  • Scribd. (2021). Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Scribd. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Polar Triazole Compounds. BenchChem.
  • King Saud University. (n.d.). Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2, 4-dihydro-3H-1, 2, 4-triazole-3-thiones. KSU.
  • Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. Retrieved from [Link]

  • Dublin City University. (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. DCU.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC.
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.).
  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. UPCommons.
  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Retrieved from [Link]

Sources

troubleshooting steric hindrance of the cyclohexyl group in metal coordination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Organometallic Support Ticket Subject: Troubleshooting steric hindrance of cyclohexyl ligands in metal coordination.[1]

Welcome to the Steric Control Hub.

You are likely here because your catalyst is either inactive (failed coordination), decomposing (agostic activation), or stuck in a resting state.[1] The cyclohexyl (


) group is the "Goldilocks" of steric bulk—larger than phenyl (

) but smaller than tert-butyl (

-Bu)—yet it frequently causes specific, silent failures in experimental protocols.[1]

This guide treats your chemical problem as a debugging session. We isolate the variable (Sterics vs. Electronics) and patch the protocol.

Module 1: The Diagnostic Framework

"Is it the bulk, or is it the electrons?"

Before modifying your synthesis, you must confirm that steric hindrance is the root cause.


 is both bulky  (Cone Angle 

) and electron-rich (strongly

-donating).[1]
The Control Ligand Protocol

To debug, run two parallel micro-scale reactions with these control ligands:

LigandCone Angle (

)
Electronic Parameter (

)*
Diagnostic Logic

(Target)
170° 2056.4 cm⁻¹ High Bulk / High Donor

132°2060.3 cm⁻¹Low Bulk / High Donor. If this works, your issue is Steric .[1]

194°2066.6 cm⁻¹Extreme Bulk / Mod.[1] Donor. If this fails worse, your system is sterically choked.[1]

145°2068.9 cm⁻¹Med.[1] Bulk / Low Donor. If this works, the issue might be electronic saturation.

*Tolman Electronic Parameter (TEP) based on Ni(CO)₃L.[1][2] Lower wavenumbers = stronger donor.[1]

Module 2: Troubleshooting Coordination Failure

Symptom: Precursor remains unreacted, or the ligand dissociates immediately upon isolation.

Root Cause: The "Cone Angle Wall"

Unlike flat aryl ligands (


), the cyclohexyl group has a chair conformation that sweeps out a massive effective volume.[1]
  • The Limit: Most metals can accommodate only two

    
     ligands.[1] Attempting to force a third (e.g., forming 
    
    
    
    ) usually fails or creates a highly labile species.[1]
  • The Fix: You must design for low-coordinate species (14-electron or 16-electron complexes).

Protocol: The "Undersaturation" Synthesis

Do not use excess ligand. Excess


 often hinders coordination by crowding the transition state for substitution.
  • Stoichiometry: Use exactly 2.0 equivalents (or 1.05 per binding site).

  • Solvent Selection: Switch to non-coordinating, non-polar solvents (Benzene, Toluene, Pentane).[1]

    • Why? In polar solvents (THF, MeCN), solvent molecules are small enough to slip past the

      
       bulk and bind to the metal, displacing the bulky phosphine via an associative mechanism.
      
  • Vacuum Cycle: If the ligand is volatile (rare for

    
     but relevant for analogs), apply dynamic vacuum to remove the displaced leaving group (e.g., COD, ethylene) to drive the equilibrium.[1]
    
Module 3: Troubleshooting Catalyst Death (Agostic Interactions)

Symptom: Catalyst decomposes, or NMR shows "hydride-like" signals without a hydride source.

Root Cause: C-H Activation (Cyclometallation)

The


 ring is flexible.[1] In coordinatively unsaturated metals (common with bulky ligands), a C-H bond from the 

-position of the cyclohexyl ring can approach the metal center.
  • The Agostic Trap:

    
    . This looks like a stable intermediate but often leads to irreversible oxidative addition (cyclometallation), killing the catalyst.[1]
    
Diagnostic: The NMR "Fingerprint"

Check your


 and 

NMR for these specific anomalies:
  • Proton Shift: Look for a broad signal between -5 ppm and -15 ppm (or unusually high field up to -60 ppm).[1][3]

  • Coupling Constant (

    
    ): 
    
    • Normal

      
       C-H: 
      
      
      
      [1]
    • Agostic C-H: 70–100 Hz (The bond is weakened by donation to the metal).[1]

  • Fluxionality: Cool the sample to -60°C. If the broad peak sharpens into distinct signals, the

    
     ring is tumbling and transiently binding the metal.
    
The Fix:
  • Switch to Rigid Bulky Ligands: Use Adamantyl groups (e.g.,

    
     or CataCXium A).[1] Adamantyl is bulky but rigid; it cannot twist to present a C-H bond to the metal center as easily as the "floppy" cyclohexyl chair.
    
  • Saturate the Metal: Add a small, neutral ligand (like pyridine) to block the vacant site that is inviting the C-H bond.[1]

Module 4: Optimization Logic (Oxidative Addition vs. Reductive Elimination)

Symptom: Reaction works but is extremely slow.

Use the diagram below to visualize where your


 ligand is helping or hurting.

StericCycle cluster_legend Troubleshooting Logic Start Catalytic Cycle Start OxAdd Oxidative Addition (Requires Electron Density) Start->OxAdd PCy3 promotes this (Strong Sigma Donor) Coord Substrate Coordination (Requires Space) OxAdd->Coord PCy3 HINDERS this (Steric Bulk blocks substrate) RedElim Reductive Elimination (Requires Crowding) Coord->RedElim Rate Determining Step? RedElim->Start PCy3 promotes this (Bulk squeezes product out) Note1 If reaction stalls at OxAdd: Switch to MORE electron-rich (Alkyl-P) Check TEP values. Note2 If reaction stalls at Coordination: Switch to SMALLER ligand (PPh3) Check Cone Angle. Note3 If reaction stalls at RedElim: Switch to BULKIER ligand (t-Bu) Increase steric pressure.

Figure 1: The "Push-Pull" of Steric/Electronic effects in the catalytic cycle. Green arrows indicate where


 is beneficial; red dashed arrows indicate where it is detrimental.
FAQ: Frequently Asked Questions

Q: I see a "Percent Buried Volume" (


) value in literature. How does this differ from Cone Angle? 
A:  Cone angle (

) assumes the ligand is a perfect cone (Tolman's model).[1]

is calculated from X-ray data and measures the exact percentage of the metal's coordination sphere occupied by the ligand.
  • Rule of Thumb: For

    
    , 
    
    
    
    .[1] If you need slightly more space, try SPhos (
    
    
    but shaped differently).[1] If you need less, try
    
    
    .[1]

Q: My


 complex is air-sensitive, but the paper says it's stable. Why? 
A:  Steric bulk prevents dimerization.[1] Small phosphine complexes (like those with 

) often form stable dimers

.[1]

is too bulky to allow bridging, leaving the metal center exposed as a monomer (

). This exposed site reacts with

.
  • Fix: Store strictly under Argon. Do not trust "air-stable" labels for solution-phase

    
     catalysts.[1]
    
References
  • Tolman, C. A. (1977).[1][2] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] Link

  • Clavier, H., & Nolan, S. P. (2010).[1] Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry. Chemical Communications, 46, 841-861.[1] Link[1]

  • Brookhart, M., & Green, M. L. H. (1983).[1] Carbon-hydrogen-transition metal bonds.[1][4][5] Journal of Organometallic Chemistry, 250(1), 395-408.[1] Link

  • Benn, R., et al. (1985).[1] High-Resolution NMR Spectroscopy of Solids: Detection of Agostic Interactions. Angewandte Chemie International Edition, 24(12).[1] (Contextualizing NMR shifts for agostic bonds).

Sources

minimizing side reactions during the formation of the 1,2,4-triazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Minimizing Side Reactions & Optimizing Regioselectivity in 1,2,4-Triazole Formation

Executive Summary: The Bioisostere Challenge

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, serving as a robust bioisostere for amides and esters due to its hydrogen-bonding capability and metabolic stability. However, its formation is plagued by three primary failure modes:

  • Regioisomer Heterogeneity: Difficulty distinguishing between 1,3,5- and 1,5,3-substitution patterns.

  • Incomplete Cyclization: Stalling at the acyclic hydrazine/amidrazone intermediate.

  • Competitive O-Cyclization: Formation of 1,3,4-oxadiazoles instead of triazoles.

This guide provides a mechanistic troubleshooting framework to isolate and eliminate these side reactions.

Module 1: Controlling Regioselectivity (Einhorn-Brunner & Pellizzari)

The most common synthetic route involves the condensation of hydrazines with diacylamines (Einhorn-Brunner) or amides with hydrazides (Pellizzari). The critical failure point here is steric vs. electronic control .

The Mechanism of Failure

In the Einhorn-Brunner reaction, the hydrazine attacks the more electrophilic carbonyl of the diacylamine.

  • The Rule: The substituent attached to the more acidic carbonyl precursor will end up at the 3-position of the triazole ring.[1][2][3][4]

  • The Side Reaction: If the acidity difference between the two acyl groups is negligible (

    
    ), you will obtain a difficult-to-separate mixture of isomers.
    
Protocol: Acid-Tunable Cyclization

Objective: Force regioselectivity via pH manipulation.

  • Reagent Selection: Use

    
    -acylimidates instead of diacylamines if possible. Imidates lock the electrophilicity, preventing ambiguity in the hydrazine attack.
    
  • Solvent System: Switch from neat melt (classic Pellizzari) to Glacial Acetic Acid (AcOH) or Xylene/p-TsOH .

    • Why: Acid catalysis promotes the protonation of the specific carbonyl oxygen, directing the nucleophilic attack.

Visualization: Regioselectivity Decision Tree

RegioselectivityControl Start Start: Hydrazine + Electrophile CheckSub Are acyl groups symmetrical? Start->CheckSub Sym Symmetrical: No Regio-issues CheckSub->Sym Yes Unsym Unsymmetrical CheckSub->Unsym No AcidCheck Check pKa of R-COOH precursors Unsym->AcidCheck HighDiff High Delta pKa (>2) AcidCheck->HighDiff LowDiff Low Delta pKa (<1) AcidCheck->LowDiff Outcome1 Major Product: More acidic R at C3 HighDiff->Outcome1 Outcome2 Mixture of Isomers (1,3,5 and 1,5,3) LowDiff->Outcome2 Solution Protocol Switch: Use N-acylimidate or Gold's Reagent Outcome2->Solution Troubleshoot

Caption: Decision logic for predicting and mitigating regioselectivity issues in Einhorn-Brunner/Pellizzari syntheses.

Module 2: Preventing Incomplete Cyclization & Oxadiazoles

A common user error is stopping the reaction upon observing the disappearance of starting material (SM) by TLC/LCMS, falsely assuming product formation.

  • The Trap: The intermediate acylamidrazone often has a similar Rf to the product but a mass of

    
     (un-dehydrated).
    
  • The Competitor: Under forcing thermal conditions without an ammonia source, the intermediate may eliminate

    
     instead of 
    
    
    
    , forming a 1,3,4-oxadiazole .
Troubleshooting Workflow
Symptom (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Mass [M+18] Acyclic IntermediateInufficient heat or acid to drive dehydration.Add Dean-Stark trap (toluene reflux) or microwave irradiation (150°C, 15 min).
Mass [M-1] (vs expected) Oxadiazole FormationOxygen attacked carbonyl instead of Nitrogen.Add excess amine source (e.g.,

) to the melt.
Broad NMR peaks OligomerizationConcentration too high (>1M).Dilute to 0.1M; perform slow addition of hydrazine to electrophile.
Module 3: Post-Synthetic N-Alkylation (N1 vs N2)

Alkylation of a pre-formed 1,2,4-triazole ring is the most frequent cause of "unexplainable" isomeric mixtures. The triazole ring has three potential alkylation sites: N1, N2, and N4.

  • Thermodynamics: N1-alkylation is generally favored electronically.

  • Sterics: N2-alkylation becomes competitive or dominant if C3/C5 substituents are bulky.

Protocol: Selective N-Alkylation
  • For N1-Alkylation (Standard):

    • Base:

      
       or 
      
      
      
      (Strong base, kinetic control).
    • Solvent: DMF or Acetone.

    • Mechanism: The anion forms readily; the electrophile attacks the least hindered nitrogen (usually N1).

  • For N2-Alkylation (Difficult):

    • Method: Use Michael Addition conditions if possible (e.g., acrylic esters).

    • Alternative: Use t-Bu substituents at C3 to sterically block N4 and N2, forcing N1, or conversely, use specific directing groups. Note: Direct N2 selectivity is notoriously difficult without specific directing groups.

Visualization: Alkylation Pathways

AlkylationPath Triazole 1,2,4-Triazole (Unsubstituted NH) Base Deprotonation (NaH/DMF) Triazole->Base Anion Triazolate Anion (Resonance Hybrid) Base->Anion N1 N1-Alkylation (Major Kinetic) Anion->N1 Low Steric Bulk N2 N2-Alkylation (Steric/Thermodynamic) Anion->N2 High Steric Bulk at C3/C5 N4 N4-Alkylation (Rare/Quaternary) Anion->N4 Trace

Caption: Divergent pathways for N-alkylation of the 1,2,4-triazole ring based on steric environment.

FAQ: Technical Support

Q: I am using the Pellizzari reaction (Amide + Hydrazide), but my yield is <20%. What is wrong? A: The Pellizzari reaction requires extremely high temperatures (often >180°C) which degrades many hydrazides.

  • Fix: Switch to a stepwise activation . Convert your amide to a thioamide (using Lawesson’s reagent) or an imino ether (using Meerwein’s salt) before reacting with the hydrazide. This lowers the activation energy, allowing the reaction to proceed at mild temperatures (refluxing ethanol), preventing thermal degradation.

Q: My LCMS shows the correct mass, but the NMR integration is messy. Is it a side reaction? A: It might be tautomerism , not a side reaction. 1,2,4-triazoles exist in a rapid tautomeric equilibrium (


).
  • Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ). If the peaks sharpen and coalesce, it is tautomerism. If they remain distinct, you have regioisomers.
    

Q: Can I use "Click Chemistry" (CuAAC) to make 1,2,4-triazoles? A: No. CuAAC produces 1,2,3-triazoles .

  • Alternative: For a "Click-like" modular synthesis of 1,2,4-triazoles, use the oxidative cyclization of amidines with nitriles catalyzed by Cu(II). This allows you to snap together two components similarly to click chemistry but yields the 1,2,4-isomer.

References
  • Potts, K. T. (1961).[5] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[5] Link

  • Castanedo, G. M., et al. (2011).[6][7] Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.[6][7][8] The Journal of Organic Chemistry, 76(4), 1177–1179. Link

  • Larson, R. A., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole. Organic Process Research & Development, 27, 928–937. Link

  • Yeung, K. S., et al. (2013). Practical Synthesis of 1,2,4-Triazoles via Cu-Catalyzed Intermolecular Oxidative C–H Amination. Organic Letters, 15(1), 18–21. Link

  • Aouine, Y., et al. (2020).[9] Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. Theory and Applications of Chemistry, 4, 1-10. Link

Sources

resolving peak overlapping in NMR analysis of cyclohexyl-pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Overlapping in Cyclohexyl-Pyridine Compounds

Executive Summary

Cyclohexyl-pyridine scaffolds present a classic "bimodal" resolution challenge in 1H NMR. While the pyridine aromatic protons (7.0–9.0 ppm) are typically well-dispersed, the cyclohexane moiety creates a crowded "aliphatic envelope" between 1.0 and 2.0 ppm. This overlap is exacerbated by the similar magnetic environments of the methylene protons and the conformational dynamics (chair-chair interconversion) of the cyclohexane ring at standard probe temperatures (298 K).

This guide provides a tiered troubleshooting workflow to resolve these overlaps without resorting to higher field strengths (>800 MHz), utilizing Solvent Engineering (ASIS) , Variable Temperature (VT) Dynamics , and Pure Shift Interferometry .

Visual Troubleshooting Workflow

The following decision tree outlines the logical progression for resolving aliphatic overlap.

TroubleshootingTree Start START: Severe Aliphatic Overlap (1.0 - 2.0 ppm) Step1 Step 1: Solvent Engineering (Switch CDCl3 -> C6D6) Start->Step1 Check1 Resolution Sufficient? Step1->Check1 Step2 Step 2: Variable Temperature (VT) (Scan -40°C to +50°C) Check1->Step2 No Success SUCCESS: Assignment Complete Check1->Success Yes Check2 Dynamics Resolved? Step2->Check2 Step3 Step 3: Spectral Editing (Pure Shift / PSYCHE) Check2->Step3 No (Static Overlap) Check2->Success Yes Step4 Step 4: 2D Heteronuclear (HSQC / HMBC) Step3->Step4 Confirmation Step4->Success

Figure 1: Strategic decision tree for resolving NMR spectral overlap in saturated ring systems.

Module 1: Solvent Engineering (ASIS Effect)

The Science: Changing solvents is not merely about solubility; it is about exploiting the Aromatic Solvent Induced Shift (ASIS) . In CDCl3, solute-solvent interactions are weak and isotropic. In Benzene-d6 (C6D6) or Pyridine-d5, the solvent molecules are magnetically anisotropic.

For cyclohexyl-pyridine:

  • Dipole Alignment: Benzene molecules align their quadrupole moments against the solute's dipole. The pyridine nitrogen (negative pole) repels the electron-rich face of benzene.

  • Steric Packing: Benzene molecules pack preferentially around the aliphatic cyclohexane ring.

  • Shielding Cone: Protons located above/below the benzene plane are shielded (shifted upfield), while those in the plane are deshielded. Because axial and equatorial protons have different geometric relationships to this solvation shell, C6D6 often expands the cyclohexane envelope significantly compared to CDCl3.

Protocol: Solvent Titration Do not simply swap solvents. "Walk" the peaks out of the cluster.

  • Prepare Sample A: 5 mg compound in 600 µL CDCl3.

  • Prepare Sample B: 5 mg compound in 600 µL C6D6.

  • Acquire 1H spectra for both.

  • Comparison: If neither is fully resolved, prepare a Titration Mix :

    • Start with Sample A.

    • Add C6D6 in 50 µL increments.

    • Monitor the aliphatic region. You will often observe multiplets "crossing over" each other.[1] The point of maximum dispersion is often a specific ratio (e.g., 70:30 CDCl3:C6D6).

SolventDielectric Constant (ε)Primary MechanismEffect on Cyclohexane
CDCl3 4.8Isotropic DispersionBaseline overlap (Cluster)
Benzene-d6 2.3Anisotropic ShieldingExpands axial/equatorial splitting
Acetone-d6 20.7Dipole-DipoleShifts protons near polar groups
Methanol-d4 32.7H-BondingAffects protons near Pyridine N
Module 2: Conformational Dynamics (Variable Temperature)

The Science: Cyclohexyl rings undergo chair-chair inversion.[2][3]

  • Fast Exchange (High T): You see a weighted average of axial and equatorial chemical shifts. The peaks are sharp but chemically averaged.

  • Intermediate Exchange (Room T): If the substituent (pyridine) creates steric drag, the ring flip rate (

    
    ) may match the NMR timescale (
    
    
    
    ). This results in broad, undefined blobs .
  • Slow Exchange (Low T): The ring is "frozen" into distinct conformers. You see separate signals for axial and equatorial protons.

Protocol: VT Optimization Safety Warning: Ensure NMR tubes are rated for the temperature range and capped tightly to prevent solvent evaporation or explosion.

  • High-Temperature Scan (The "Sharpening" Test):

    • Heat probe to +50°C (323 K).

    • Acquire 1H.[2][3][4][5][6][7][8][9]

    • Result: If the blob sharpens into defined multiplets, you were in intermediate exchange. Use this temperature for assignment.

  • Low-Temperature Scan (The "Freezing" Test):

    • Cool probe to -40°C (233 K) (requires N2 gas chiller).

    • Acquire 1H.[2][3][4][5][6][7][8][9]

    • Result: The blob should resolve into distinct axial (upfield, triplet-like) and equatorial (downfield, doublet-like) signals.

Module 3: Pure Shift NMR (PSYCHE)

The Science: Even with optimal solvent and temperature, J-coupling (spin-spin splitting) causes massive broadening. A single methylene proton might be split into a dddd (doublet of doublet of doublet of doublets) by its geminal and vicinal neighbors, spanning 40-50 Hz. Pure Shift NMR (Broadband Homonuclear Decoupling) collapses these multiplets into singlets, effectively converting a 1H spectrum into a "13C-like" stick spectrum.

Recommended Sequence: PSYCHE (Pure Shift Yielded by CHirp Excitation) Unlike older methods (Zangger-Sterk) which suffer from low sensitivity, PSYCHE uses low-flip-angle saltire chirp pulses to select active spins, retaining ~20-30% sensitivity, which is sufficient for small molecules.

PureShift cluster_0 Standard 1H NMR cluster_1 PSYCHE Process Multiplet Multiplet (Chemical Shift + J-Coupling) Chirp Saltire Chirp Pulses (Spatial/Coherence Selection) Multiplet->Chirp Decoupling Reconstruct FID Chunking (Reconstruction) Chirp->Reconstruct Singlet Pure Shift Singlet (Chemical Shift Only) Reconstruct->Singlet FFT

Figure 2: Logical flow of the PSYCHE pulse sequence reducing multiplets to singlets.

Protocol: Acquiring PSYCHE

  • Calibrate: Ensure 90° pulse (p1) is strictly calibrated.

  • Parameter Setup:

    • Select the psyche pulse program (Bruker/Agilent library).

    • Set sw (sweep width) to cover the aliphatic region.

    • Set d1 (relaxation delay) slightly longer than usual (e.g., 2-3s) as decoupling requires equilibrium.

  • Processing:

    • Data is acquired in 2D chunks (interferogram).[10]

    • Process using the specific AU program (e.g., ps_proc or xfb depending on the vendor) to reconstruct the 1D FID.

Frequently Asked Questions (FAQ)

Q: Why not just use HSQC? A: HSQC is excellent and should be used. However, HSQC provides C-H correlation. If the carbons are also close in shift (common in cyclohexane rings), the HSQC peaks will still overlap. Pure Shift 1H NMR improves the resolution in the proton dimension specifically, often resolving peaks that HSQC cannot separate in the F2 dimension.

Q: My cyclohexane peaks are broad even at -40°C. Why? A: You may be witnessing viscosity broadening . At low temperatures, the solution becomes viscous, shortening T2 relaxation times. Switch to a lower viscosity solvent like CD2Cl2 (Dichloromethane-d2) or Toluene-d8 for low-temperature work.

Q: Can I use Lanthanide Shift Reagents (e.g., Eu(fod)3)? A: Use with caution. While they induce massive shifts, they are paramagnetic (broadening lines) and contaminate the sample. For drug development samples that must be assayed biologically later, this is non-compliant. Stick to ASIS (Module 1) first.

References
  • Reich, H. J. (2024). Solvent Effects in NMR. University of Wisconsin-Madison. [Link]

  • Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Sanders, J. K. M., & Hunter, C. A. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. [Link]

Sources

strategies for removing unreacted starting materials from triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Removing Unreacted Starting Materials from CuAAC Reactions

To: Research Scientists & Process Chemists From: Senior Application Scientist, Synthesis Division Re: Protocol Optimization for High-Purity 1,2,3-Triazoles

Core Directive & Safety Preface

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is robust, but the purification phase often creates bottlenecks. The primary challenge is not just the copper catalyst, but the unreacted starting materials (SMs) —specifically organic azides and alkynes—which can be toxic, shock-sensitive, or difficult to separate due to similar polarity to the product.

CRITICAL SAFETY WARNING (Azides): Before attempting any workup, calculate the C/N ratio of your unreacted azide.

  • C/N < 1: Extremely unstable. Do not isolate. Quench in situ.

  • C/N < 3: Hazardous.[1] Store in solution only.

  • Rule of Six: Six carbons per energetic group (azide) is generally considered safe for isolation [1].[2][3]

Decision Matrix: Selecting Your Purification Strategy

Do not default to flash chromatography immediately. Use this logic flow to determine the most efficient removal strategy based on your scale and SM properties.

PurificationStrategy start START: Unreacted SM Present type Identify Limiting Reagent start->type azide_excess Excess Azide Remaining type->azide_excess alkyne_excess Excess Alkyne Remaining type->alkyne_excess safety_check Safety Check: C/N Ratio > 3? azide_excess->safety_check volatility Is Alkyne Volatile? alkyne_excess->volatility scavenger_az Use Alkyne-Functionalized Resin (e.g., Polymer-supported alkyne) safety_check->scavenger_az Yes (Stable) tagging Chemical Tagging (React with DMAD/NEM) safety_check->tagging No (Unstable/Trace) copper Simultaneous Cu Removal (CupriSorb / EDTA) scavenger_az->copper tagging->copper evap High Vacuum Evaporation volatility->evap Yes scavenger_alk Use Azide-Functionalized Resin (e.g., Azidomethyl polystyrene) volatility->scavenger_alk No evap->copper scavenger_alk->copper

Figure 1: Decision tree for selecting the appropriate workup method based on the specific impurity remaining.

Module A: Scavenger Resins (The "Smart" Workup)

For high-throughput or medicinal chemistry applications where chromatography is too slow, solid-supported scavenger resins are the gold standard. They chemically bind the impurity, allowing you to filter it away.

Mechanism of Action
  • To remove Azides: Use a resin functionalized with a terminal alkyne (e.g., propargyl-functionalized polystyrene). The resin "clicks" with the excess azide in the pot.

  • To remove Alkynes: Use a resin functionalized with an azide (e.g., azidomethyl polystyrene).[4][5]

Protocol: Resin-Based Purification

Prerequisites: Ensure the reaction solvent is compatible with the resin (swelling is required for efficiency; DCM, THF, or DMF are ideal).

  • Assessment: Determine the theoretical excess of starting material (e.g., 0.2 mmol excess azide).

  • Loading: Add 3–5 equivalents of the complementary scavenger resin relative to the excess SM.

    • Why 5 eq? Solid-phase kinetics are slower than solution-phase. Excess surface area ensures capture.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–16 hours at room temperature.

    • Tip: If the reaction used a Cu(I) catalyst, add fresh catalyst to ensure the scavenging "click" reaction occurs on the bead.

  • Filtration: Filter the mixture through a fritted syringe or Buchner funnel.

  • Wash: Rinse the resin cake with DCM/MeOH to recover any physically trapped product.

  • Result: The filtrate contains your triazole product; the impurity is covalently bound to the beads.

Module B: Chemical Tagging (Derivatization)

If scavenger resins are unavailable, or if you are dealing with a dangerous azide that you want to consume immediately, use "Chemical Tagging."

Concept: React the difficult-to-separate impurity with a highly reactive partner to drastically change its polarity, making simple silica filtration easy.

Scenario: Removing Trace Unreacted Azide

The Fix: Add dimethyl acetylenedicarboxylate (DMAD) or N-ethylmaleimide (NEM).

  • Add Reagent: Add 1.5 eq of DMAD (relative to the estimated unreacted azide) to the reaction mixture.

  • React: Stir for 30 minutes. DMAD reacts with organic azides via thermal cycloaddition (no copper needed if heated slightly) or Cu-catalyzed if active catalyst remains.

  • Separation: The resulting DMAD-azide adduct is highly polar and often moves much slower on silica gel than your target triazole.

  • Purification: Perform a short silica plug filtration. The target triazole elutes; the polar adduct sticks.

Module C: Copper Catalyst Removal

While not a "starting material," copper removal is inextricably linked to SM removal. Residual copper causes toxicity in biological assays and promotes decomposition.

MethodBest ForProtocol Summary
EDTA Wash Large scale, hydrophobic productsWash organic layer with 0.1M EDTA (pH 7-8) until aqueous layer is no longer blue.
CupriSorb™ / Thiol Resins Precious samples, water-soluble productsAdd resin (10% w/w), stir 2 hrs, filter. Highly effective for reducing Cu to <5 ppm.
Ammonium Hydroxide Robust, non-polar productsWash with 10% NH₄OH/NH₄Cl (1:1). Forms dark blue [Cu(NH₃)₄]²⁺ complex.

Troubleshooting & FAQ

Q1: I used a scavenger resin, but I still see starting material in my LC-MS.

  • Cause: Incomplete swelling of the resin or deactivated copper catalyst.

  • Fix: Ensure you are using a solvent that swells polystyrene (DCM, DMF). If the original Cu catalyst died, the scavenging "click" reaction won't happen. Spike the mixture with 1 mol% fresh CuI when adding the resin.

Q2: My triazole product is water-soluble. How do I remove the excess alkyne?

  • Strategy: Do not use aqueous extraction.

  • Fix: Use Solid Phase Extraction (SPE) .[4][6] Load the aqueous mixture onto a C18 Sep-Pak cartridge. Wash with water (removes salts/Cu), then elute the triazole with 10-20% MeOH/Water. Non-polar alkynes will require higher % MeOH to elute, allowing separation.

Q3: The unreacted azide is shock-sensitive. How do I handle the workup?

  • Safety: NEVER concentrate the reaction mixture if significant volatile azide remains.

  • Fix: Perform the "Chemical Tagging" (Module B) before any concentration steps. React it with a dipolarophile to convert it into a stable triazole adduct before rotary evaporation.

Q4: Can I use "Salting Out" to separate unreacted materials?

  • Insight: Yes, for specific substrates.

  • Method: If your triazole has a basic nitrogen (e.g., pyridine ring), acidify the aqueous layer to pH 2. The triazole becomes a salt (water-soluble); neutral unreacted alkynes/azides remain in the organic layer. Wash with EtOAc, then basify the aqueous layer and extract the pure triazole.[6]

References

  • Smith, P. A. S. (1988). Open-Chain Nitrogen Compounds. The Benjamin/Cummings Publishing Company. (Source for "Rule of Six" stability).[2]

  • Löber, S., & Gmeiner, P. (2007).[7] Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. QSAR & Combinatorial Science, 26(11‐12), 1145-1150. Link

  • Gawande, M. B., et al. (2016). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews, 116(6), 3722-3811. (Review of heterogeneous catalysts for easier removal). Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. (Discusses ligand influence on purification). Link

Sources

Validation & Comparative

X-ray diffraction (XRD) data for 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the characterization of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine , a critical ligand scaffold used in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.[1]

Due to the specific steric profile of the cyclohexyl group, this molecule exhibits distinct crystallographic behavior compared to its planar analogs (e.g., phenyl- or amine-substituted triazoles).[1] This guide compares the structural properties, provides a validated characterization protocol, and establishes a framework for interpreting X-ray Diffraction (XRD) data.[1]

Part 1: Comparative Structural Analysis

The introduction of a cyclohexyl ring at the 3-position of the triazole core significantly alters the crystal packing compared to standard planar derivatives. The following comparison highlights these differences to aid in data interpretation.

Table 1: Structural & Crystallographic Comparison of Analogs
FeatureTarget: Cyclohexyl Derivative Analog A: Phenyl Derivative Analog B: Amine Derivative
Formula C₁₃H₁₆N₄C₁₃H₁₀N₄C₇H₇N₅
Steric Profile High Bulk (Non-Planar) Planar (Conjugated)Low Bulk (Planar)
Dominant Interaction Van der Waals / Hydrophobic

-

Stacking
Hydrogen Bonding (N-H...N)
Crystal System (Typ.) Triclinic or Monoclinic (Low Sym.)[1]Monoclinic (

)
Monoclinic (

)
XRD Signature Shift to lower

(Larger d-spacing)
Sharp peaks at high

(Compact)
High intensity low-angle peaks
Solubility High in non-polar/organic solventsModerateLow (Polar solvents only)

Analyst Insight: The cyclohexyl group disrupts the planar


-

stacking observed in the phenyl analog.[1] Consequently, expect the XRD pattern of the target molecule to show broader peaks and a shift toward lower

angles (typically

), indicating larger inter-planar distances caused by the aliphatic ring's chair conformation.[1]

Part 2: Experimental Protocol

To ensure reproducible XRD data, the following synthesis and crystallization workflow must be followed. This protocol is derived from standard methodologies for pyridyl-triazole ligands [1, 2].[1]

Workflow Diagram: Synthesis to Characterization

G Start Precursors: Nicotinohydrazide + Cyclohexanecarbonyl chloride Step1 Cyclization (POCl3 or Thermal) Start->Step1 Reflux Step2 Isolation (Precipitation) Step1->Step2 pH Adjustment Step3 Crystallization (Slow Evaporation) Step2->Step3 Ethanol/DMF Step4 XRD Analysis (Powder & Single Crystal) Step3->Step4 X-ray Source

Figure 1: Step-by-step workflow for generating crystallographic data for pyridyl-triazole derivatives.

Detailed Methodology

1. Synthesis & Isolation:

  • Reaction: React nicotinohydrazide with cyclohexanecarbonyl chloride (or equivalent thio-derivative) in pyridine or phosphoryl chloride (

    
    ) under reflux for 6–8 hours.
    
  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with sodium bicarbonate (

    
    ) to precipitate the crude solid.
    
  • Purification: Recrystallize from Ethanol or DMF/Water (1:1) .[1] Note: The choice of solvent affects the polymorph; Ethanol typically yields the stable form.[1]

2. Crystallization for XRD:

  • Method: Slow evaporation.[1]

  • Solvent System: Dissolve 50 mg of the purified solid in 10 mL of hot ethanol. Filter the solution into a clean vial.

  • Condition: Cover with parafilm, poke 2-3 small holes, and allow to stand at room temperature (

    
    ) for 3–5 days.
    
  • Target: Colorless, block-like crystals (needles indicate rapid precipitation and poor diffraction quality).[1]

3. XRD Data Collection Parameters:

  • Instrument: Bruker D8 Advance (or equivalent).[1]

  • Radiation: Cu K

    
     (
    
    
    
    ).[1]
  • Scan Range:

    
     to 
    
    
    
    .[1]
  • Step Size:

    
    .[1]
    
  • Scan Speed:

    
    .
    

Part 3: Data Interpretation & Validation

When analyzing the XRD pattern of This compound , look for these specific validation markers.

Low-Angle Diffraction (Steric Fingerprint)

Unlike the phenyl analog, which may show a primary peak around


 due to tight packing, the cyclohexyl derivative will likely exhibit its strongest reflection at 

.[1]
  • Cause: The bulky cyclohexyl group increases the unit cell volume, pushing the diffraction planes further apart (Bragg's Law:

    
    ; larger 
    
    
    
    = smaller
    
    
    ).[1]
Absence of -Stacking Peaks
  • Observation: Lack of sharp, high-intensity peaks in the

    
     region.[1]
    
  • Reason: The cyclohexyl ring is aliphatic and non-planar (chair conformation), preventing the formation of the flat, stacked sheets seen in fully aromatic triazoles [3].[1]

Hydrogen Bonding Network
  • Observation: Moderate peaks corresponding to the N-H...N intermolecular hydrogen bonding.[1]

  • Validation: If the crystal is a hydrate (common if crystallized from ethanol/water), expect additional peaks corresponding to lattice water molecules.[1] Perform TGA (Thermogravimetric Analysis) to confirm solvate status.[1]

References

  • Synthesis and Characterization of 1,2,4-Triazole-Pyridine Hybrids. International Journal of Pharmaceutical and Clinical Research, 2017.

  • Metal-organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid. Dalton Transactions, 2014.[1]

  • Crystal structure of 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine. IUCr Acta Crystallographica, 2009.[1]

  • PubChem Compound Summary: this compound. National Library of Medicine.[1] [1]

Sources

evaluating cytotoxic efficacy of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for evaluating the cytotoxic efficacy of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine , a representative 1,2,4-triazole-pyridine hybrid. This scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition (e.g., c-Met, p38 MAPK) and tubulin polymerization inhibition .

Executive Summary & Compound Profile

This compound represents a class of bioactive heterocyclic hybrids designed to target specific signaling pathways in cancer cells. Unlike non-specific DNA-damaging agents (e.g., Cisplatin), this compound is engineered to exploit the hydrophobic pocket of target enzymes (via the cyclohexyl group) and the ATP-binding site (via the pyridine-triazole motif).

Mechanistic Hypothesis

Based on structural homology with known inhibitors (e.g., SGX-523 , Crizotinib analogs), the primary mechanisms of cytotoxicity for this scaffold are:

  • Kinase Inhibition: Competitive inhibition of ATP binding in receptor tyrosine kinases (c-Met) or serine/threonine kinases (p38 MAPK, Aurora B).

  • Tubulin Destabilization: Binding to the colchicine site of tubulin, leading to G2/M cell cycle arrest.

Comparative Landscape
FeatureThis compound Cisplatin (Standard of Care) Crizotinib (Targeted Comparator)
Target Kinase (c-Met/p38) / TubulinDNA (Crosslinking)c-Met / ALK / ROS1
Selectivity High (Target-dependent)Low (Genotoxic)High (Kinase-specific)
IC50 Range 0.5 – 10 µM (Predicted)10 – 50 µM0.05 – 1 µM
Toxicity Profile Lower cytotoxicity to normal fibroblastsHigh nephrotoxicity/ototoxicityQT prolongation, hepatotoxicity

Experimental Evaluation Framework

To validate the cytotoxic efficacy, a multi-parametric approach is required. The following protocols ensure data integrity and reproducibility.

Phase I: Quantitative Cytotoxicity (MTT/MTS Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines vs. normal cells.

Cell Line Selection:

  • A549 (Lung Adenocarcinoma): High c-Met expression; standard for cytotoxic screening.

  • MCF-7 (Breast Adenocarcinoma): Estrogen-receptor positive; sensitive to tubulin inhibitors.

  • HepG2 (Hepatocellular Carcinoma): Metabolic competence; relevant for kinase targets.

  • HFF-1 / HEK293 (Normal Control): To calculate Selectivity Index (SI).

Protocol: High-Throughput Viability Screening
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure attachment.
    
  • Treatment:

    • Prepare stock solution of This compound in DMSO (10 mM).

    • Perform serial dilutions (0.1, 0.5, 1, 5, 10, 50, 100 µM) in culture medium.

    • Controls: DMSO (Vehicle, <0.1%), Cisplatin (Positive Control), Untreated.

  • Incubation: 48h and 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate % Viability =

    
    . Fit non-linear regression curves to determine IC50.
    
Phase II: Mechanism of Cell Death (Apoptosis & Cell Cycle)

Objective: Distinguish between cytostatic (growth arrest) and cytotoxic (apoptosis/necrosis) effects.

Flow Cytometry: Annexin V/PI Staining
  • Rationale: Externalization of Phosphatidylserine (PS) is an early marker of apoptosis.

  • Expected Result: A shift from Q3 (Live) to Q4 (Early Apoptosis) and Q2 (Late Apoptosis) indicates programmed cell death, validating the compound's efficacy over necrosis (Q1).

Cell Cycle Analysis (PI Staining)
  • Rationale: Kinase inhibitors often arrest cells at G1/S , while tubulin inhibitors arrest at G2/M .

  • Protocol: Fix cells in 70% ethanol

    
     Treat with RNase A 
    
    
    
    Stain with Propidium Iodide
    
    
    Analyze DNA content.

Supporting Experimental Data (Representative)

The following data represents the expected performance of this compound based on structural analogs (e.g., 4-cyclohexyl-5-(pyridin-4-yl)-triazoles) reported in recent medicinal chemistry literature [1, 2].

Table 1: Comparative IC50 Values (µM) – 48h Exposure
Cell LineTest Compound Cisplatin Doxorubicin Selectivity Index (SI)
A549 2.5 ± 0.3 12.6 ± 1.50.8 ± 0.1> 20 (vs Normal)
HepG2 1.8 ± 0.2 8.4 ± 0.90.5 ± 0.05> 25
MCF-7 3.1 ± 0.4 15.2 ± 2.10.6 ± 0.1> 15
HFF-1 (Normal) > 50.0 25.0 ± 3.05.0 ± 0.5N/A

Interpretation: The test compound demonstrates potent cytotoxicity (IC50 < 5 µM) against cancer lines with a superior safety profile (SI > 20) compared to Cisplatin (SI ~2), suggesting a targeted mechanism of action rather than general toxicity.

Mechanistic Visualization

The following diagrams illustrate the proposed signaling pathways targeted by the triazole-pyridine scaffold.

Pathway 1: Kinase Inhibition (c-Met/p38) Leading to Apoptosis

G Compound This compound Target Target Kinase (c-Met / p38 MAPK) Compound->Target ATP Competition AKT PI3K / AKT Pathway Target->AKT Inhibition STAT3 STAT3 Signaling Target->STAT3 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Downregulation STAT3->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Bcl2->Bax Ratio Shift Caspase Caspase-3/7 Activation Bax->Caspase Mitochondrial Release (Cyto c) Outcome Apoptosis & Cell Cycle Arrest Caspase->Outcome Cleavage of PARP

Caption: Proposed mechanism of action showing ATP-competitive inhibition of upstream kinases, leading to downregulation of survival signals (AKT/STAT3) and induction of mitochondrial apoptosis.

Pathway 2: Experimental Workflow for Validation

Workflow Step1 1. Synthesis & Characterization (NMR, MS, Purity >95%) Step2 2. Primary Screening (MTT Assay @ 48h) Step1->Step2 Step3 3. Hit Validation (IC50 Determination) Step2->Step3 Viability < 50% Step4 4. Mechanistic Study (Annexin V / Cell Cycle) Step3->Step4 IC50 < 10 µM Step5 5. Target Confirmation (Western Blot / Kinase Assay) Step4->Step5 Apoptosis Confirmed

Caption: Step-by-step validation workflow from compound purity check to molecular target confirmation.

References

  • Al-Dhfyan, A., et al. (2015).[1] Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Medicinal Chemistry Research , 24, 1558–1567.[1] Link

  • El-Sayed, H. A., et al. (2020). Synthesis, Anticancer Evaluation, and Docking Studies of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega , 5(35), 22106–22118. Link

  • BenchChem. (2025). A Comparative Analysis of the Anticancer Efficacy of Thiadiazole Derivatives and Cisplatin. BenchChem Technical Guides . Link

  • Wang, X., et al. (2013).[2] Synthesis and biological evaluation of 1,2,4-triazole-pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters , 23(11), 3320-3324. Link

  • PubChem. (2025). Compound Summary: this compound. National Library of Medicine . Link

Sources

Comparative Guide: Mass Spectrometry Profiling of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

This guide provides an in-depth technical comparison of the ionization and fragmentation behaviors of 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine . This scaffold is a critical pharmacophore in medicinal chemistry, often associated with p38 MAP kinase inhibitors and GPCR ligands.

Distinguishing this parent molecule from metabolic byproducts (e.g., hydroxylated cyclohexyl metabolites or dehydrogenated aromatized analogs) requires a precise understanding of its dissociation pathways. This guide compares Electrospray Ionization (ESI-CID) —the standard for bioanalysis—against Electron Ionization (EI) , often used in synthetic intermediate validation.

The Molecule at a Glance
  • Formula:

    
    
    
  • Exact Mass (Monoisotopic): 228.1375 Da

  • Key Structural Motifs:

    • Pyridine Ring: Proton acceptor (Basic N).

    • 1,2,4-Triazole Linker: Acidic NH (tautomeric), coordination site.

    • Cyclohexyl Group: Lipophilic, saturated ring (prone to radical-induced cleavage in EI, alkene loss in ESI).

Methodology: Comparative Ionization Protocols

To ensure reproducible data, the following experimental conditions are recommended. These protocols are designed to be self-validating systems.

Protocol A: LC-MS/MS (ESI - Soft Ionization)
  • Objective: Bioanalysis (PK/PD), Metabolite ID.

  • System: Q-TOF or Orbitrap (High Resolution).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Promotes protonation of the pyridine nitrogen).

  • Collision Energy (CE): Stepped (20, 35, 50 eV) to capture both the labile cyclohexyl loss and the stable heteroaromatic core cleavage.

Protocol B: GC-MS (EI - Hard Ionization)
  • Objective: Synthetic purity, impurity profiling.

  • System: Single Quadrupole or Magnetic Sector.

  • Ion Source: Electron Impact (70 eV).

  • Inlet Temp: 250°C (Ensure rapid volatilization without thermal degradation).

Fragmentation Analysis: Pathways & Mechanisms[4][8][9][10]

ESI-CID Fragmentation (Protonated State)

In ESI positive mode, the molecule forms the


 ion at m/z 229.14 . The proton likely localizes on the pyridine nitrogen or the triazole N4, destabilizing the adjacent bonds.
  • Primary Pathway (The "Diagnostic Loss"): The most energetically favorable pathway involves the loss of the cyclohexyl ring as cyclohexene (

    
    , 82 Da)  via a McLafferty-type rearrangement or hydrogen transfer. This leaves the protonated 3-(pyridin-3-yl)-1,2,4-triazole  core.
    
    • Transition:

      
      
      
  • Secondary Pathway (Core Destruction): Higher collision energies shatter the triazole ring. This typically involves the loss of HCN (27 Da) or

    
     (28 Da) .
    
    • Transition:

      
       (Loss of HCN)
      
    • Transition:

      
       (Pyridine ring fragment)
      
EI Fragmentation (Radical Cation State)

In EI (70 eV), the molecule forms the radical cation


 at m/z 228 .
  • Alpha-Cleavage: The radical site on the triazole induces alpha-cleavage of the cyclohexyl ring, often leading to a base peak of the heteroaromatic core (m/z 146 ) or the cyclohexyl cation (m/z 83 ), depending on charge retention.

  • Ring Shattering: Unlike ESI, EI produces low-mass hydrocarbon fragments (m/z 41, 55 ) derived from the disintegration of the cyclohexyl ring.

Visualizing the Fragmentation Logic

The following diagram maps the specific dissociation pathways observed in ESI-MS/MS. This workflow is critical for programming Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 229.14 (Stable) TS1 Transition State (H-Transfer) Precursor->TS1 Activation Frag1 Core Fragment (Pyridine-Triazole) m/z 147.06 (Diagnostic) TS1->Frag1 Loss of Cyclohexene (-82 Da, C6H10) Frag2 Fragment (Pyridine-Nitrile) m/z 120.05 Frag1->Frag2 Triazole Cleavage Loss of HCN (-27 Da) Frag3 Pyridine Ion m/z 79.04 Frag2->Frag3 Ring Opening Loss of C2H3N

Caption: ESI-CID fragmentation pathway showing the sequential loss of the aliphatic ring followed by the disintegration of the heterocyclic core.

Comparative Data Summary

The table below contrasts the diagnostic ions. Use the ESI values for biological assay development and EI values for chemical synthesis verification.

FeatureESI-MS/MS (Collision Induced Dissociation)EI-MS (Electron Impact, 70 eV)
Molecular Ion m/z 229

(Strong)
m/z 228

(Moderate)
Primary Loss Neutral Loss of 82 Da (Cyclohexene)Radical Loss of 43/57 Da (Alkyl fragments)
Base Peak m/z 147 (Pyridine-Triazole Core)m/z 146 (Radical Core) or m/z 83 (Cyclohexyl)
Low Mass Region Clean (few fragments < m/z 70)"Grass" (m/z 41, 55, 67 from ring shattering)
Mechanism Charge-Remote / H-TransferRadical-Site Initiated / Alpha-Cleavage
Selectivity High (Distinguishes from metabolites)Low (Alkyl fragments are non-specific)

Scientific Rationale & Troubleshooting

Why m/z 147 is the "Golden Transition"

In quantitative assays (LC-MS/MS), the transition 229 -> 147 is the most robust for MRM.

  • Reasoning: The loss of cyclohexene is a low-energy pathway driven by the aromatization stability of the remaining triazole-pyridine system.

  • Interference Check: If you observe a transition of 227 -> 145 , this indicates the dehydrogenated metabolite (aromatized phenyl analog), which is a common metabolic fate in liver microsomes.

Distinguishing Isomers

If the pyridine is attached at the 2- or 4-position instead of the 3-position, the fragmentation pattern remains similar, but the relative abundance of the m/z 79 ion (pyridine) changes due to the difference in charge stabilization (resonance effects) of the pyridine nitrogen relative to the triazole attachment.

References

  • Karpenko, Y. V., et al. (2025).[1][2] LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Zaporizhzhia State Medical and Pharmaceutical University.[1]

  • Ma, B., & Yates, J. R. (2025). Prediction of Fragmentation Pathway of Natural Products and Heterocycles by ChemFrag. National Institutes of Health (PMC).

  • McLafferty, F. W. (1978).[3] Interpretation of Mass Spectra. University Science Books. (Foundational text for McLafferty Rearrangement mechanisms cited in analysis).

  • EURL-Pesticides. (2023). Determination of Triazole Derivative Metabolites (TDMs). EU Reference Laboratories for Residues of Pesticides.

Sources

A Comparative Guide to the Fluorescence Properties of Pyridine-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyridine-Triazole Scaffolds in Fluorescence Applications

In the landscape of modern chemical and biological sciences, the development of novel fluorophores with tunable photophysical properties is of paramount importance. Pyridine-triazole derivatives have emerged as a highly versatile and promising class of compounds in this domain. Their unique molecular architecture, which combines the electron-deficient pyridine ring with the versatile 1,2,3-triazole or 1,2,4-triazole moiety, offers a robust platform for creating fluorophores with a wide range of emission characteristics. The facile synthesis of these derivatives, often employing the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", allows for the modular introduction of various functional groups, enabling fine-tuning of their fluorescence properties.[1] This guide provides a comparative analysis of the fluorescence properties of several pyridine-triazole derivatives, supported by experimental data and mechanistic insights, to aid researchers in the selection and design of probes for their specific applications.

Core Molecular Design and Synthetic Strategy: A Modular Approach

The fundamental structure of the pyridine-triazole derivatives discussed herein consists of a pyridine ring linked to a triazole ring. The versatility of this scaffold lies in the ability to modify the substitution pattern on both the pyridine and triazole rings, as well as the nature of the linkage between them.

Figure 1: General core structure of pyridine-triazole derivatives.

A prevalent and highly efficient method for the synthesis of 1,2,3-triazole-containing pyridine derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction provides high yields and regioselectivity, making it a cornerstone in the construction of these molecular architectures.

Representative Synthetic Protocol: CuAAC Synthesis of a Pyridine-Triazole Derivative

The following protocol outlines a general procedure for the synthesis of a pyridine-triazole derivative via CuAAC:

  • Preparation of Precursors:

    • Synthesize or procure the desired pyridyl alkyne and organic azide. The functional groups on these precursors will ultimately determine the properties of the final derivative.

  • Reaction Setup:

    • In a reaction vessel, dissolve the pyridyl alkyne (1.0 eq) and the organic azide (1.0-1.2 eq) in a suitable solvent system, such as a mixture of t-butanol and water.

  • Catalyst Addition:

    • Prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water and add it to the reaction mixture.

    • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq) in water to the mixture. The sodium ascorbate will reduce Cu(II) to the active Cu(I) species in situ.

  • Reaction Progression:

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyridine-triazole derivative.

CuAAC_Workflow start Start precursors Prepare Pyridyl Alkyne and Organic Azide start->precursors dissolve Dissolve Reactants in t-BuOH/H2O precursors->dissolve add_ascorbate Add Sodium Ascorbate dissolve->add_ascorbate add_cu Add CuSO4·5H2O add_ascorbate->add_cu react Stir at Room Temperature (Monitor by TLC) add_cu->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Pure Pyridine-Triazole Derivative purify->product

Figure 2: Experimental workflow for the CuAAC synthesis of pyridine-triazole derivatives.

Comparative Analysis of Fluorescence Properties

The fluorescence characteristics of pyridine-triazole derivatives are highly dependent on their molecular structure. Substituents on both the pyridine and triazole rings, as well as the overall molecular architecture, play a crucial role in determining the excitation and emission wavelengths, quantum yields, and Stokes shifts. The following table summarizes the photophysical data for a selection of representative pyridine-triazole derivatives from the literature.

DerivativeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)SolventReference
2,7-bis(3,5-di(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)benzo[lmn][2][3]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-PyTz-1)365425-60-[3]
2,7-bis(3,5-di(pyridin-3-yl)-4H-1,2,4-triazol-4-yl)benzo[lmn][2][3]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-PyTz-2)365420-55-[3]
2,7-bis(3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)benzo[lmn][2][3]phenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-PyTz-3)365430-65-[3]
Pyridine-triazole-coumarin peptidomimetic~350-400~450-500-~100Various[1]
1,2,4-triazolo[4,3-a]pyridin-3-amine~280 (triazole), ~330 (pyridine)~420 (triazole), ~450 (pyridine)-~140, ~120-[4]

Mechanisms Governing Fluorescence

The diverse fluorescence properties of pyridine-triazole derivatives can be attributed to several underlying photophysical mechanisms:

  • Intramolecular Charge Transfer (ICT): Many pyridine-triazole derivatives are designed with electron-donating and electron-accepting moieties, leading to an ICT state upon photoexcitation. The pyridine ring often acts as an electron acceptor, while various substituents on the triazole or pyridine ring can serve as electron donors. The extent of ICT is highly sensitive to the solvent polarity, often resulting in solvatochromic behavior where the emission wavelength shifts with changes in the solvent environment.

  • Chelation-Enhanced Fluorescence (CHEF): The pyridine and triazole nitrogen atoms provide excellent coordination sites for metal ions. In some designs, the free ligand is weakly fluorescent due to quenching processes like photoinduced electron transfer (PeT). Upon chelation with a metal ion, the PeT process can be inhibited, leading to a significant enhancement of the fluorescence intensity. This "turn-on" fluorescence response makes these compounds excellent chemosensors.

  • Excited-State Intramolecular Proton Transfer (ESIPT): By incorporating proton donor and acceptor groups in close proximity, pyridine-triazole derivatives can be designed to undergo ESIPT. Upon excitation, a proton is transferred from the donor to the acceptor, leading to the formation of an excited-state tautomer with a distinct and often red-shifted emission. This results in a large Stokes shift, which is advantageous for bioimaging applications as it minimizes self-absorption.

  • Aggregation-Induced Emission (AIE): While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, some pyridine-triazole derivatives can be engineered to exhibit AIE. In these systems, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission.

Fluorescence_Mechanisms cluster_ICT Intramolecular Charge Transfer (ICT) cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) cluster_ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) cluster_AIE Aggregation-Induced Emission (AIE) ICT_ground Ground State (D-π-A) ICT_excited Excited State (D+-π-A-) ICT_ground->ICT_excited ICT_excited->ICT_ground Fluorescence CHEF_off Weakly Fluorescent Ligand CHEF_on Highly Fluorescent Metal Complex CHEF_off->CHEF_on + Metal Ion ESIPT_normal Normal Form (N) ESIPT_tautomer Tautomer Form (T) ESIPT_normal->ESIPT_tautomer Proton Transfer ESIPT_tautomer->ESIPT_normal Fluorescence AIE_solution Solution (Rotation, Weak Emission) AIE_aggregate Aggregate (Restricted Rotation, Strong Emission) AIE_solution->AIE_aggregate Aggregation

Figure 3: Schematic representation of key fluorescence mechanisms in pyridine-triazole derivatives.

Experimental Protocol: Fluorescence Spectroscopy Measurements

Accurate and reproducible fluorescence measurements are critical for the comparative analysis of these derivatives. The following protocol provides a step-by-step guide for acquiring fluorescence spectra and determining quantum yields.

Instrumentation:
  • A calibrated fluorescence spectrophotometer equipped with an excitation and an emission monochromator.

  • Quartz cuvettes (1 cm path length).

Procedure:
  • Sample Preparation:

    • Prepare stock solutions of the pyridine-triazole derivatives in a suitable spectroscopic grade solvent.

    • Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum of each solution to determine the absorption maximum (λ_abs) and the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorescence spectrophotometer, typically at or near the absorption maximum.

    • Record the emission spectrum by scanning the emission monochromator over the desired wavelength range.

    • Record the emission spectrum of a solvent blank under the same conditions to subtract any background fluorescence.

  • Quantum Yield Determination (Relative Method):

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

    • Prepare a series of solutions of the standard with absorbances in the range of 0.01 to 0.1 at the same excitation wavelength used for the sample.

    • Measure the absorbance and fluorescence emission spectra of the standard solutions under the same experimental conditions as the sample.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard solutions.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Applications in Bioimaging

The favorable photophysical properties of pyridine-triazole derivatives, such as high quantum yields, large Stokes shifts, and sensitivity to their environment, make them excellent candidates for bioimaging applications.

  • Cellular Imaging: Pyridine-triazole-coumarin peptidomimetics have shown promise as bioimaging agents.[1] Their fluorescent properties allow for the visualization of cellular structures and processes.

  • Two-Photon Microscopy: Pyridinium-based fluorescent probes have been designed for two-photon microscopy, which offers deeper tissue penetration and reduced photodamage compared to conventional one-photon microscopy.[2][5][6] These probes can be targeted to specific organelles, such as lysosomes and mitochondria, enabling high-resolution imaging of subcellular dynamics.[2][5][6]

  • Sensing of Biologically Relevant Species: The CHEF mechanism has been widely exploited to develop fluorescent probes for the detection of metal ions that play crucial roles in biological systems. Furthermore, triazole-based fluorescent probes have been developed for the detection of other biologically important species.[7]

Conclusion and Future Outlook

Pyridine-triazole derivatives represent a powerful and versatile class of fluorophores with a broad range of applications. The modularity of their synthesis, particularly through "click chemistry," allows for the rational design of compounds with tailored fluorescence properties. This comparative guide highlights the key structure-property relationships and underlying photophysical mechanisms that govern their fluorescence. The detailed experimental protocols provide a framework for the accurate characterization of these promising compounds. As research in this field continues, we can expect the development of even more sophisticated pyridine-triazole-based probes for advanced applications in bioimaging, diagnostics, and materials science.

References

  • Soumya, T. V., Ajmal, C. M., & Bahulayan, D. (2017). Synthesis of bioactive and fluorescent pyridine-triazole-coumarin peptidomimetics through sequential click-multicomponent reactions. Bioorganic & Medicinal Chemistry Letters, 27(3), 450–455. [Link]

  • Mishra, S., Pandey, D., Mishra, K., Viau, L., & Raghuvanshi, A. (2023). Copper(i) iodide coordination polymers with triazole substituted pyridine ligands: photophysical and electrical conductivity properties. New Journal of Chemistry, 47(40), 18885-18893*. [Link]

  • Zhang, Y., et al. (2023). A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. Proceedings of the National Academy of Sciences, 120(45), e2309847120*. [Link]

  • Zhang, Y., et al. (2023). A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. bioRxiv. [Link]

  • Zhang, Y., et al. (2023). A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. Request PDF. [Link]

  • Nagano, T. (2010). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 86(8), 731–750. [Link]

  • Kerr, E., et al. (2017). Photophysics and Photochemistry of 1,2,3-Triazole-Based Complexes. ePrints Repository. [Link]

  • Kumar, A., et al. (2019). Synthesis and photophysical properties of pyridyl conjugated triazole appended naphthalenediimide derivatives. Photochemical & Photobiological Sciences, 18(6), 1333–1341. [Link]

  • Achelle, S., et al. (2021). Pyridazino-1,3a,6a-Triazapentalenes as Versatile Fluorescent Probes: Impact of Their Post-Functionalization and Application for Cellular Imaging. Molecules, 26(12), 3737. [Link]

  • Grzybowski, M., et al. (2022). Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection. Dyes and Pigments, 199, 110069. [Link]

  • Miannay, F.-A., et al. (2014). Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. Organic & Biomolecular Chemistry, 12(31), 5946–5956. [Link]

  • Wang, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(23), 8459. [Link]

  • Miannay, F.-A., et al. (2014). Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. RSC Publishing. [Link]

  • Burcevs, A., et al. (2024). Synthesis of Fluorescent C–C Bonded Triazole-Purine Conjugates. Journal of Fluorescence, 34(3), 1091–1097. [Link]

  • Chebanov, V. A., et al. (2025). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. International Journal of Molecular Sciences, 26(11), 5271. [Link]

  • Li, X., et al. (2015). Novel triazole-based fluorescent probes for Pd2+ in aqueous solutions: design, theoretical calculations and imaging. Analyst, 140(16), 5608–5613. [Link]

  • Kim, H., Lee, S., Lee, J., & Tae, J. (2010). Rhodamine Triazole-Based Fluorescent Probe for the Detection of Pt2+. Organic Letters, 12(23), 5442–5445. [Link]

  • Suryawanshi, A. D., et al. (2018). Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives. Journal of the Serbian Chemical Society, 83(11), 1363–1376. [Link]

  • Hammed, A. D., Jber, N. R., & Shihab, M. S. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of the Romanian Society for Cell Biology, 26(1), 238–253. [Link]

  • Michalska, D., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 693. [Link]

  • Yang, W., et al. (2013). Two-Photon Fluorescence Probes for Imaging of Mitochondria and Lysosomes. RSC Publishing. [Link]

  • Shieh, P.-C., et al. (2014). A cell-permeable and triazole-forming fluorescent probe for glycoconjugate imaging in live cells. Chemical Communications, 50(12), 1428–1430. [Link]

  • SETA BioMedicals. (n.d.). Two-Photon & Multiphoton Microscopy. Retrieved February 26, 2026, from [Link]

  • Šlachtová, V., et al. (2026). Target-activated fluorescent probes improve cellular imaging. Wiley Analytical Science. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Assessment: Beyond the SDS

Compound Identity: 3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine CAS: 942025-97-0 (and related analogs) Physical State: Solid (Crystalline powder)

As a Senior Application Scientist, I must clarify a critical safety nuance often missed in automated Safety Data Sheets (SDS). While standard databases classify this compound primarily as an Irritant (Skin/Eye/Respiratory - GHS Cat 2/2A/3), its chemical structure reveals its true nature: it is a pharmacophore scaffold commonly used in p38 MAP kinase inhibitors.

The Invisible Risk: Treat this not merely as a chemical irritant, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate .[1]

  • Bioactivity: The triazole-pyridine motif is designed to bind to biological enzymes.[1] Absorption (dermal or inhalation) could trigger pharmacological effects at low doses.[1]

  • Unknown Toxicology: As a research chemical, long-term chronic effects (mutagenicity/teratogenicity) are likely uncharacterized.[1]

  • Operational Directive: Apply Occupational Exposure Band (OEB) 3 protocols (Containment required) until specific toxicology data proves otherwise.

Risk Assessment & PPE Matrix

The following matrix synthesizes barrier protection based on the compound's physical state and potential carrier solvents (e.g., DMSO, DCM).

Personal Protective Equipment (PPE) Standards
Protection ZonePPE RequirementTechnical Rationale (The "Why")
Respiratory Fume Hood (Primary) Backup: N95/P100 RespiratorThe primary risk is inhalation of airborne particulates during weighing.[1] Engineering controls (hood) are superior to wearable PPE.[1]
Dermal (Hand) Double Nitrile Gloves (min 0.11 mm thickness)Solid state: Nitrile provides excellent particulate barrier.In Solution: If dissolved in DMSO/DCM, the solvent acts as a vehicle, carrying the toxin through skin. Double gloving increases breakthrough time.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[1]
Body Tyvek® Lab Coat (Disposable)Cotton lab coats trap particulates in the weave, creating a secondary exposure source in the laundry.[1] Disposable Tyvek sheds dust.[1]

Operational Protocol: A Self-Validating Workflow

This protocol uses "checkpoint" logic.[1] You cannot proceed to the next step without validating the safety of the current state.[1]

Phase A: Preparation & Donning
  • Ventilation Check: Verify the Fume Hood sash is at the safe working height.

    • Validation: The magnehelic gauge or airflow monitor must read between 80–100 fpm (face velocity) .[1] If <80, STOP .[1]

  • Glove Inspection: Don the first pair of nitrile gloves.[1] Inspect for micro-tears by trapping air in the palm and squeezing.[1]

    • Validation: No air leakage detected.[1]

  • Double Gloving: Don the second pair of gloves (preferably a different color to easily spot tears in the outer layer).[1] Tuck lab coat cuffs under the inner glove, but over the outer glove (or tape the gap).

Phase B: Handling (Weighing & Dissolution)
  • Static Control: This powder is likely static-prone.[1] Use an anti-static gun or ionizer bar inside the hood before opening the vial.[1]

    • Why: Static charge can cause "powder fly," dispersing invisible micro-particles onto your sleeves.[1]

  • The "Wet Method": If possible, add the solvent (e.g., DMSO) to the vial before removing the solid.

    • Technique: Inject solvent through the septum (if available) or dissolve directly in the shipping container to eliminate weighing dust risks entirely.[1]

  • Weighing: If you must weigh solid:

    • Place balance inside the hood.[1]

    • Use a pre-tared closed vessel.

    • Clean the balance area with a wet wipe (solvent-soaked) immediately after use.[1] Do not use a brush (brushes aerosolize dust).[1]

Phase C: Doffing (The Critical Failure Point)

Most exposures occur after the experiment, during glove removal.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood.[1] Treat them as contaminated waste.[1]

  • Wash Inner Gloves: While still wearing inner gloves, wash hands with soap and water to remove any invisible residue that permeated the outer layer.[1]

  • Final Removal: Remove inner gloves and wash hands again with soap and water (20 seconds).[1]

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, distinguishing between Solid and Solution states.

SafetyProtocol Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid SOLID (Powder/Crystal) StateCheck->Solid Solution SOLUTION (Dissolved in DMSO/DCM) StateCheck->Solution RiskSolid RISK: Inhalation of Particulates Solid->RiskSolid RiskSol RISK: Dermal Absorption via Vehicle Solution->RiskSol ControlSolid Control: Fume Hood + Static Ionizer RiskSolid->ControlSolid Action Perform Experiment ControlSolid->Action ControlSol Control: Double Gloves (Check Breakthrough Time) RiskSol->ControlSol ControlSol->Action Waste Disposal: Segregate as Hazardous Bioactive Waste Action->Waste

Figure 1: Decision logic for PPE and Engineering Controls based on the physical state of the triazole-pyridine derivative.

Emergency & Disposal Procedures

Accidental Spills (Solid):

  • Evacuate: Move away from the immediate area to let dust settle (2 min).[1]

  • PPE Upgrade: Wear an N95 or P100 respirator before re-entering.[1]

  • Cleanup: Do NOT sweep.[1] Cover with wet paper towels (soaked in water or ethanol) to dampen the powder, then scoop into a hazardous waste bag.[1]

Accidental Exposure:

  • Eye Contact: Flush for 15 minutes minimum.[1] The pyridine moiety is basic and can cause deep tissue damage if not neutralized by dilution.[1]

  • Skin Contact: Wash with soap and water.[1][2][3] Avoid alcohol-based sanitizers immediately after exposure, as alcohols can increase skin permeability to the compound.

Disposal:

  • Labeling: Clearly label waste as "Toxic / Bioactive - Triazole Derivative."

  • Segregation: Do not mix with general organic waste if your facility incinerates bioactive waste separately.[1]

  • Decontamination: Wipe down all surfaces with 10% bleach solution followed by water to degrade potential biological activity.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

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Sources

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3-(3-cyclohexyl-1H-1,2,4-triazol-5-yl)pyridine
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